ICI-204448
描述
属性
CAS 编号 |
125190-72-9 |
|---|---|
分子式 |
C23H26Cl2N2O4 |
分子量 |
465.4 g/mol |
IUPAC 名称 |
2-[3-[1-[[2-(3,4-dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C23H26Cl2N2O4/c1-26(22(28)12-16-7-8-19(24)20(25)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)31-15-23(29)30/h4-8,11,13,21H,2-3,9-10,12,14-15H2,1H3,(H,29,30) |
InChI 键 |
JKYJSFISYHSNOE-UHFFFAOYSA-N |
SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)OCC(=O)O)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)OCC(=O)O)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ICI 204448 ICI-204448 N(1)-(2-(N-methyl-3,4-dichlorophenylacetamido)-2-(3-carboxyphenyl)ethyl)pyrrolidine |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ICI-204448
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist. Its mechanism of action is centered on the activation of KORs located outside the central nervous system, leading to a range of pharmacological effects, including analgesia, without the centrally-mediated side effects commonly associated with opioid use. This document provides a detailed overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the activity of this compound.
Introduction
This compound is a synthetic, non-peptide agonist of the kappa-opioid receptor. A key characteristic of this compound is its limited ability to cross the blood-brain barrier, which confers a peripherally selective profile.[1][2] This property has made this compound a valuable research tool for distinguishing between the central and peripheral effects of KOR activation and has been investigated for its therapeutic potential in conditions such as visceral pain and pruritus.[3][4]
Core Mechanism of Action: Kappa-Opioid Receptor Agonism
The primary mechanism of action of this compound is its function as an agonist at the kappa-opioid receptor, a G-protein coupled receptor (GPCR).[5] Upon binding, this compound induces a conformational change in the receptor, initiating a cascade of intracellular signaling events.
Receptor Binding Profile
While specific quantitative binding data for this compound is not widely available in the public domain, it is characterized as a potent KOR agonist.[2] It has been demonstrated to effectively displace the binding of radiolabeled KOR ligands, such as [3H]-bremazocine, from their receptor binding sites in vitro.[1][2] The table below provides a comparative overview of the binding affinities of several common KOR ligands to illustrate the typical range of potencies.
| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| U-50,488 | Kappa | 0.2 | [6] |
| Salvinorin A | Kappa | 2.66 | [6] |
| Naloxone | Mu > Kappa/Delta | 4.91 (for KOR) | [6] |
| Naltrexone | Non-selective | 0.3 (for KOR) | [6] |
Functional Potency
Functionally, this compound acts as an agonist, stimulating the intracellular signaling pathways coupled to the KOR. This has been demonstrated in various in vitro preparations, including the naloxone-reversible inhibition of electrically-evoked contractions in guinea-pig ileum and mouse vas deferens.[1][2] The functional potency of KOR agonists is often assessed using assays such as [³⁵S]GTPγS binding or cAMP inhibition assays.
| Assay Type | Agonist | EC50 / IC50 |
| Receptor Internalization | U-50,488 | 0.342 nM |
| G-protein Interaction (BRET) | U-69,593 | pEC50 = 8.52 |
| β-Arrestin Recruitment (BRET) | U-69,593 | pEC50 = 6.72 |
Signaling Pathways
Activation of the KOR by this compound triggers two primary signaling cascades: the G-protein dependent pathway and the β-arrestin pathway.[5][7]
G-Protein Dependent Signaling
Canonically, the KOR couples to inhibitory G-proteins (Gαi/o).[6] Upon activation by an agonist like this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits further contributes to the cellular response by modulating ion channel activity. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[6]
β-Arrestin Dependent Signaling
Upon agonist binding and subsequent phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the KOR. This interaction can lead to receptor desensitization and internalization, as well as initiating a separate wave of signaling that is independent of G-proteins.[5] The β-arrestin pathway has been implicated in some of the adverse effects of KOR agonists, and developing biased agonists that preferentially activate the G-protein pathway is an area of active research.[7]
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa Opioid Receptor Distribution and Function in Primary Afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
The Peripherally Restricted Kappa-Opioid Receptor Agonist ICI-204448: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI-204448 is a potent and selective kappa-opioid receptor (KOR) agonist that has garnered significant interest within the scientific community due to its unique pharmacological profile.[1] Developed by Imperial Chemical Industries (ICI), this compound was one of the early endeavors to create a peripherally acting analgesic with limited access to the central nervous system (CNS).[1] The rationale behind this approach was to mitigate the undesirable centrally-mediated side effects associated with KOR activation, such as dysphoria, sedation, and psychotomimetic effects, while retaining the beneficial analgesic and anti-inflammatory properties in the periphery. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound.
Discovery and Rationale
The discovery of this compound was driven by the therapeutic potential of KOR agonists as non-addictive analgesics. However, the clinical development of centrally acting KOR agonists was hampered by their adverse effects. Researchers at ICI sought to design a KOR agonist with physicochemical properties that would restrict its passage across the blood-brain barrier. This was achieved by introducing structural modifications intended to increase the molecule's polarity and/or size, thereby limiting its ability to penetrate the CNS.
This compound emerged as a promising candidate from a series of synthesized compounds.[1] Early in vitro and in vivo studies demonstrated its high affinity and efficacy at peripheral KORs, coupled with significantly lower brain concentrations compared to centrally-penetrating KOR agonists like U-50488H.[1]
Synthesis
While the original 1989 publication by Shaw et al. introducing this compound does not provide a detailed, step-by-step synthesis protocol, a plausible synthetic route can be postulated based on the well-established synthesis of aryloxypropanolamine derivatives, a common structural motif in cardiovascular and neurological drug discovery. The proposed synthesis would likely involve the key steps outlined below.
Proposed Synthetic Pathway for this compound
References
An In-depth Technical Guide to the Kappa-Opioid Receptor Selectivity of ICI-204448
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI-204448 is a peripherally restricted agonist of the kappa-opioid receptor (KOR).[1][2][3] Its limited access to the central nervous system (CNS) has made it a subject of interest for therapeutic applications aiming to leverage the peripheral effects of KOR activation while minimizing centrally-mediated side effects such as dysphoria and sedation.[2][4] This technical guide provides a comprehensive overview of the KOR selectivity of this compound, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Kappa-Opioid Receptor Selectivity Profile of this compound
Binding Profile
This compound has been shown to displace the binding of the non-selective opioid ligand [³H]-bremazocine from guinea pig cerebellum membranes, a tissue rich in kappa-opioid receptors.[5][6] This indicates a direct interaction with the kappa-opioid receptor.
Functional Activity
The functional activity and selectivity of this compound have been demonstrated in various in vitro and in vivo models:
-
Isolated Tissue Preparations: this compound produces a potent and naloxone-reversible inhibition of electrically-evoked contractions in guinea-pig ileum, mouse vas deferens, and rabbit vas deferens preparations.[5] These tissues are classical models for assessing the activity of opioid receptor agonists.
-
Peripheral Antinociception: In a rat model of mononeuropathy, intraplantar administration of this compound produced a significant antinociceptive effect.[2] This effect was antagonized by the specific kappa-opioid receptor antagonist nor-binaltorphimine, confirming that its analgesic properties are mediated through the kappa-opioid receptor.[2]
-
Inhibition of Colonic Afferent Nerve Activity: In isolated mouse colorectum, this compound demonstrated a concentration-dependent inhibition of afferent responses to distension with an IC50 of 372 nM.
Quantitative Data Summary
While a complete binding affinity profile is not available, the following table summarizes the available functional potency data for this compound.
| Parameter | Value | Species | Tissue/Assay |
| IC50 | 372 nM | Mouse | Colorectum Distension |
Signaling Pathways of the Kappa-Opioid Receptor
Activation of the kappa-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[7] Upon agonist binding, two major signaling pathways are activated: the G-protein-dependent pathway and the β-arrestin-dependent pathway.[7][8][9]
G-Protein Dependent Signaling
This is considered the canonical pathway for KOR-mediated analgesia.[8]
-
G-Protein Activation: Agonist binding induces a conformational change in the KOR, leading to the activation of the associated Gi/o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Downstream Effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, thus reducing neuronal excitability. The Gβγ subunit can also inhibit N-type voltage-gated calcium channels, reducing neurotransmitter release.
-
β-Arrestin Dependent Signaling
The β-arrestin pathway is primarily associated with receptor desensitization, internalization, and some of the adverse effects of KOR agonists.[8][10]
-
Receptor Phosphorylation: Agonist-bound KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs).[10]
-
β-Arrestin Recruitment: Phosphorylated KOR recruits β-arrestin proteins.[1]
-
Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization. It also acts as an adaptor protein to facilitate receptor internalization via clathrin-coated pits.
-
MAPK Pathway Activation: β-arrestin can also act as a scaffold protein to activate mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2, p38, and JNK.[1] Activation of the p38 MAPK pathway has been linked to the dysphoric effects of some KOR agonists.[9]
Experimental Protocols
Detailed methodologies for characterizing the kappa-opioid receptor selectivity of a compound like this compound typically involve radioligand binding assays to determine binding affinity and functional assays to assess agonist activity.
Radioligand Binding Assay for Opioid Receptor Affinity (Ki Determination)
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for mu, delta, and kappa opioid receptors.[11]
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human mu, delta, or kappa opioid receptors (e.g., CHO or HEK293 cells).
-
Radioligands: [³H]-DAMGO (mu-selective), [³H]-DPDPE (delta-selective), [³H]-U69,593 (kappa-selective).
-
Unlabeled selective antagonists for non-specific binding determination (e.g., Naloxone).
-
Test compound (this compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Increasing concentrations of the test compound (this compound).
-
A fixed concentration of the appropriate radioligand (typically at its Kd concentration).
-
Cell membrane suspension.
-
For non-specific binding wells, add a high concentration of an unlabeled antagonist.
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for Functional Agonist Activity (EC50 and Emax Determination)
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[12][13][14]
-
Materials:
-
Cell membranes expressing the kappa-opioid receptor.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS.
-
GDP (Guanosine diphosphate).
-
Test compound (this compound).
-
A known kappa-opioid receptor agonist as a positive control (e.g., U-50,488).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Increasing concentrations of the test compound (this compound) or positive control.
-
GDP (to a final concentration of 10-30 µM).
-
Cell membrane suspension.
-
For non-specific binding wells, add a high concentration of unlabeled GTPγS.
-
-
Pre-incubation: Pre-incubate the plates at 30°C for 15 minutes.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound radioactivity as described in the radioligand binding assay protocol.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation of [³⁵S]GTPγS binding) from the resulting dose-response curve.
-
Conclusion
This compound is a valuable pharmacological tool and a potential therapeutic candidate due to its selective agonist activity at peripheral kappa-opioid receptors. While a detailed quantitative binding profile across all opioid receptor subtypes remains to be fully elucidated in publicly accessible literature, its functional selectivity is well-documented. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the properties of this compound and similar compounds. Understanding the nuances of its interaction with the kappa-opioid receptor and the downstream signaling cascades is crucial for the development of novel peripherally-acting analgesics with improved safety profiles.
References
- 1. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 10. Agonist-dependent desensitization of the kappa opioid receptor by G protein receptor kinase and beta-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Purification and Functional Reconstitution of Monomeric μ-Opioid Receptors: ALLOSTERIC MODULATION OF AGONIST BINDING BY Gi2 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacological Profile of ICI-204448
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist. Its pharmacological profile is characterized by high affinity and functional activity at peripheral KORs, with markedly limited access to the central nervous system (CNS). This unique characteristic has positioned this compound as a valuable research tool for differentiating peripheral from central kappa-opioid-mediated effects and as a potential therapeutic agent for conditions where peripheral KOR activation is desirable without the centrally-mediated side effects commonly associated with opioid agonists. This document provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, in vitro and in vivo functional activity, and available pharmacokinetic data. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented.
Receptor Binding Affinity
This compound demonstrates a high affinity for the kappa-opioid receptor. This has been primarily determined through radioligand binding assays, where this compound competes with known radiolabeled kappa-opioid ligands for binding to receptor sites in tissue homogenates.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |
| Kappa (κ) | [3H]-Bremazocine | Guinea-pig cerebellum | Data not explicitly quantified in seminal literature; described as potent displacement. | [1][2] |
| Mu (μ) | Not specified | Not specified | Significantly lower affinity compared to kappa receptors. | [1][2] |
| Delta (δ) | Not specified | Not specified | Significantly lower affinity compared to kappa receptors. | [1][2] |
Note: While seminal studies describe potent displacement of kappa-selective radioligands, specific Ki values for this compound are not consistently reported in publicly available literature. The selectivity for the kappa receptor over mu and delta receptors is a key feature of its pharmacological profile.
In Vitro Functional Activity
The functional agonist activity of this compound at the kappa-opioid receptor has been demonstrated in various isolated tissue preparations. In these assays, the compound inhibits electrically-evoked smooth muscle contractions, an effect that is reversible by the opioid antagonist naloxone, confirming its action via opioid receptors.
Table 2: In Vitro Functional Activity of this compound
| Assay | Tissue Preparation | Species | Measured Effect | Potency (IC50/EC50 in nM) | Antagonist Reversibility | Reference |
| Electrically-evoked contractions | Ileum | Guinea-pig | Inhibition | Potent | Naloxone-reversible | [1][2] |
| Electrically-evoked contractions | Vas deferens | Mouse | Inhibition | Potent | Naloxone-reversible | [1][2] |
| Electrically-evoked contractions | Vas deferens | Rabbit | Inhibition | Potent | Naloxone-reversible | [1][2] |
Note: Similar to the binding affinity data, specific IC50/EC50 values for this compound are not consistently reported in the primary literature. The compound is described as a "potent" inhibitor of these contractions.
In Vivo Activity
In vivo studies have corroborated the peripherally selective nature and antinociceptive effects of this compound.
Antinociceptive Effects
In a rat model of peripheral mononeuropathy, local administration of this compound produced a significant antinociceptive effect. This effect was localized to the site of administration and was blocked by the co-administration of a kappa-opioid receptor antagonist, further supporting a peripherally mediated mechanism of action.[3]
Table 3: In Vivo Antinociceptive Activity of this compound
| Animal Model | Nociceptive Test | Route of Administration | Effective Dose | Antagonist Blockade | Reference |
| Rat Mononeuropathy | Paw pressure vocalization | Intraplantar | 40-50 µg | Nor-binaltorphimine | [3] |
Central Nervous System Penetration
Ex vivo binding studies in mice have shown that following subcutaneous administration, this compound is well absorbed. However, the brain levels of this compound were found to be substantially lower than those of other kappa-agonists like U-50488H, indicating limited access to the central nervous system.[1][2]
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, and half-life, are not extensively reported in the available scientific literature. The primary focus of published studies has been on its pharmacological effects and its utility as a peripherally selective tool.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound for the kappa-opioid receptor.
Methodology:
-
Tissue Preparation: Guinea-pig cerebella are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.
-
Assay Incubation: In a multi-well plate, the membrane homogenate is incubated with a fixed concentration of a kappa-selective radioligand (e.g., [3H]-bremazocine) and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Isolated Tissue Bioassay (Electrically-Evoked Contractions)
Objective: To assess the functional agonist activity of this compound at the kappa-opioid receptor.
Methodology:
-
Tissue Preparation: A segment of the guinea-pig ileum, mouse vas deferens, or rabbit vas deferens is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2.[4][5]
-
Electrical Stimulation: The tissue is subjected to electrical field stimulation at a set frequency (e.g., 0.1 Hz) to elicit regular, twitch-like contractions.[6][7]
-
Drug Addition: Once a stable baseline of contractions is established, cumulative concentrations of this compound are added to the organ bath.
-
Measurement of Response: The inhibition of the electrically-evoked contractions is measured isometrically.
-
Antagonism: To confirm the involvement of opioid receptors, the assay can be repeated in the presence of an opioid antagonist like naloxone.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition (IC50 or EC50) is calculated.
Signaling Pathways
As a kappa-opioid receptor agonist, this compound is expected to activate intracellular signaling pathways typical for this G-protein coupled receptor (GPCR). The KOR primarily couples to inhibitory G-proteins (Gi/Go).
Upon binding of this compound to the KOR, the following canonical signaling cascade is initiated:
-
G-protein Activation: The Gi/Go protein is activated, leading to the dissociation of its α and βγ subunits.
-
Downstream Effector Modulation:
-
The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit can directly interact with and modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels (leading to hyperpolarization) and voltage-gated calcium channels (inhibiting calcium influx).
-
-
MAPK Pathway Activation: Activation of KORs can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinase (ERK).[8][9][10][11][12] This can occur through both G-protein-dependent and β-arrestin-dependent mechanisms.
Conclusion
This compound is a well-characterized peripherally selective kappa-opioid receptor agonist. Its potent activity at peripheral KORs, coupled with its limited ability to cross the blood-brain barrier, makes it an invaluable tool for elucidating the physiological and pathophysiological roles of peripheral kappa-opioid systems. While specific quantitative data on its binding affinity, in vitro potency, and pharmacokinetics are not extensively detailed in publicly accessible literature, its qualitative pharmacological profile is well-established. Further research to quantify these parameters would be beneficial for its potential development as a therapeutic agent for peripherally-mediated disorders such as visceral pain and inflammation.
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE ACTION OF MORPHINE AND RELATED SUBSTANCES ON CONTRACTION AND ON ACETYLCHOLINE OUTPUT OF COAXIALLY STIMULATED GUINEA-PIG ILEUM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guinea Pig Ileum [sheffbp.co.uk]
- 6. Electrically induced opiate-like inhibition of the guinea-pig ileum: cross-tolerance to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypersensitivity of the opioid-tolerant guinea pig ileum to electrical stimulation after abrupt agonist removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies of Functionally Selective Kappa Opioid Receptor Agonists that Modulate ERK 1/2 Phosphorylation While Preserving G Protein Over βArrestin2 Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. μ and κ Opioid Receptors Activate ERK/MAPK via Different Protein Kinase C Isoforms and Secondary Messengers in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 12. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Landscape of Peripheral Kappa-Opioid Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The opioid crisis has necessitated the exploration of safer, non-addictive analgesics. Peripherally restricted kappa-opioid receptor (KOR) agonists have emerged as a promising class of therapeutics, offering the potential for potent pain relief without the centrally-mediated side effects associated with traditional opioids, such as euphoria, dysphoria, and respiratory depression.[1][2] This technical guide provides an in-depth analysis of the in vivo effects of these compounds, summarizing key preclinical and clinical data, detailing experimental methodologies for their evaluation, and illustrating the underlying signaling mechanisms.
Introduction to Peripheral Kappa-Opioid Receptors
Opioid receptors, including the mu (MOR), delta (DOR), and kappa (KOR) subtypes, are G-protein coupled receptors (GPCRs) expressed throughout the central and peripheral nervous systems.[3][4] While central KOR activation is associated with analgesia, it also produces undesirable effects like sedation and dysphoria, limiting the therapeutic utility of non-selective KOR agonists.[2][3] However, KORs are also located on the peripheral terminals of sensory neurons and on immune cells.[3][4] Targeting these peripheral receptors offers a strategy to mitigate pain and inflammation at its source, while minimizing brain exposure and the consequent adverse effects.[5]
In Vivo Analgesic and Anti-Inflammatory Effects
Peripheral KOR agonists have demonstrated significant efficacy in a variety of animal models of pain and inflammation, as well as in human clinical trials.
Preclinical Efficacy
The analgesic and anti-inflammatory properties of peripheral KOR agonists have been extensively studied in rodent models. The following tables summarize the quantitative data for several key compounds.
Table 1: Analgesic Efficacy of Peripheral KOR Agonists in Rodent Models
| Compound | Animal Model | Pain Type | Route of Administration | Effective Dose (ED50 or equivalent) | Reference |
| Difelikefalin (CR845) | Rat | Visceral (colorectal distension) | Intravenous | Not specified, but significant pain reduction observed | [4] |
| Asimadoline | Rat | Visceral (colorectal distension) | Oral | 0.5 mg/kg | [6] |
| Rat | Inflammatory (Freund's complete adjuvant) | Intraplantar | 0.1-3.2 mg (dose-dependent antinociception) | [7] | |
| Nalfurafine | Mouse | Inflammatory (formalin test) | Subcutaneous | 15, 30, and 60 µg/kg (dose-dependent anti-nociception) | [8] |
| Mouse | Thermal (tail withdrawal) | Subcutaneous | Significant dose-dependent anti-nociception at 15, 30, and 60 µg/kg | [8] | |
| U50,488H | Mouse | Thermal (tail flick) | Intra-tail | ED50: 3.1 µg | [9] |
| JT09 | Rat | Peripheral Pain | Oral | ED50: 4.7 mg/kg (comparable to morphine) | [10] |
Table 2: Anti-Inflammatory Efficacy of Peripheral KOR Agonists in Rodent Models
| Compound | Animal Model | Effect | Route of Administration | Dose | Reference |
| Asimadoline | Rat | Increased paw volume and temperature (pro-inflammatory at later time points) | Intraplantar | 1.6 mg | [7] |
| CR845 | Rat | Reduced carrageenan-induced hind paw edema | Not specified | Not specified | [11] |
Clinical Efficacy
Several peripheral KOR agonists have advanced to clinical trials, with notable success in treating pruritus and some forms of pain.
Table 3: Clinical Efficacy of Peripheral KOR Agonists
| Compound | Condition | Key Findings | Dosage | Reference |
| Difelikefalin (CR845) | Uremic Pruritus in Hemodialysis Patients | 49.1% of patients had a ≥3-point decrease in WI-NRS score vs. 27.9% for placebo (p<0.001). Significant improvement in itch-related quality of life. | 0.5 µg/kg IV, three times a week | [12] |
| Postoperative Pain | Statistically significant reductions in pain intensity and opioid-related side effects. | Not specified | [13] | |
| Asimadoline | Irritable Bowel Syndrome (IBS) | Significantly lower area under the curve for pain intensity during colonic distension vs. placebo. | 0.5 mg single oral dose | [14] |
| Chronic treatment (0.5 mg and 1.0 mg) associated with adequate relief of pain and discomfort in IBS-D patients. | 0.5 mg and 1.0 mg | [6] | ||
| Nalfurafine | Uremic Pruritus in Hemodialysis Patients | Significant reduction in itch scores. | 2.5 µg and 5 µg oral daily | [15] |
| Pruritus in Chronic Liver Disease Patients | Significant reduction in VAS scores for itch. | 2.5 µg and 5 µg oral daily | [15] |
In Vivo Side Effect Profile
A major advantage of peripherally restricted KOR agonists is their reduced incidence of central nervous system (CNS) side effects.
Table 4: Side Effect Profile of Peripheral KOR Agonists in Clinical Trials
| Compound | Common Adverse Events | Notable Absences of CNS Effects | Reference |
| Difelikefalin (CR845) | Diarrhea, dizziness, vomiting (more common than placebo) | No evidence of respiratory depression, dysphoria, or abuse potential. | [12][16] |
| Asimadoline | Well-tolerated at therapeutic doses (0.5 to 1.0 mg b.i.d.). Higher doses (e.g., 10 mg) have been associated with increased pain in some contexts. | Minimal CNS effects at therapeutic doses. | [6][7] |
| Nalfurafine | Insomnia, somnolence, constipation. | Lack of typical KOR agonist-induced side effects like anhedonia and psychotomimesis. | [8][15] |
Experimental Protocols for In Vivo Assessment
The following are detailed methodologies for key experiments used to evaluate the in vivo effects of peripheral KOR agonists.
Acetic Acid-Induced Writhing Test (Visceral Pain)
This model is widely used to screen for peripheral analgesic activity.[1]
-
Principle: Intraperitoneal injection of a dilute acetic acid solution induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a manifestation of visceral pain. The number of writhes is counted, and a reduction in this number by a test compound indicates analgesic activity.
-
Animals: Typically male ICR mice weighing 20-30 grams.
-
Procedure:
-
Acclimatize animals to the testing environment.
-
Administer the test compound or vehicle via the desired route (e.g., orally or subcutaneously) at a predetermined time before acetic acid injection.
-
Inject 0.5-1% acetic acid solution (typically 10 mL/kg) intraperitoneally.[1]
-
Immediately place the mouse in an observation chamber.
-
Record the number of writhes for a set period, often 10-20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Carrageenan-Induced Paw Edema (Inflammation and Inflammatory Pain)
This is a classic model to assess the anti-inflammatory properties of a compound.[2]
-
Principle: Subplantar injection of carrageenan, a seaweed extract, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling), hyperalgesia, and erythema. The increase in paw volume or thickness is measured over time as an index of inflammation.
-
Animals: Wistar rats or C57BL/6J mice are commonly used.[2]
-
Procedure:
-
Measure the baseline paw volume or thickness of the animals using a plethysmometer or calipers.
-
Administer the test compound or vehicle.
-
After an appropriate absorption time, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[2]
-
Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The peak edema is typically observed around 5 hours post-injection.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.
Randall-Selitto Test (Mechanical Nociception)
This test measures the response to a gradually increasing mechanical stimulus.[3]
-
Principle: A device applies a linearly increasing pressure to the animal's paw. The pressure at which the animal withdraws its paw is taken as the pain threshold. Analgesic compounds increase this threshold.
-
Animals: Rats are commonly used.
-
Procedure:
-
Habituate the animal to the handling and the apparatus.
-
Administer the test compound or vehicle.
-
At a predetermined time, place the animal's paw on the plinth of the algesimeter.
-
Apply a constantly increasing pressure to the paw.
-
Record the pressure at which the animal vocalizes or struggles to withdraw its paw. A cut-off pressure is set to avoid tissue damage.
-
-
Data Analysis: The withdrawal threshold is recorded, and the percentage increase in pain threshold is calculated for treated groups compared to the control group.
Signaling Pathways of Peripheral Kappa-Opioid Receptors
Peripheral KORs are Gi/o-coupled GPCRs. Their activation initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signaling. The two major signaling pathways are the G-protein-dependent pathway and the β-arrestin-dependent pathway.
G-Protein-Dependent Signaling
This is considered the canonical pathway for KOR-mediated analgesia.
-
Mechanism:
-
A KOR agonist binds to the receptor, causing a conformational change.
-
This activates the associated heterotrimeric Gi/o protein, leading to the dissociation of the Gαi/o and Gβγ subunits.
-
The Gαi/o subunit inhibits the enzyme adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).
-
The Gβγ subunit directly interacts with and inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release. It also activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, making it less likely to fire an action potential.
-
β-Arrestin-Dependent Signaling
The β-arrestin pathway is implicated in receptor desensitization and internalization, and potentially some of the adverse effects of KOR agonists, although its role in the periphery is still being fully elucidated.
-
Mechanism:
-
Upon prolonged or strong agonist binding, the KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs).
-
This phosphorylation promotes the binding of β-arrestin to the receptor.
-
β-arrestin binding can lead to the uncoupling of the receptor from G-proteins, leading to desensitization.
-
β-arrestin also acts as a scaffold protein, recruiting other signaling molecules such as mitogen-activated protein kinases (MAPKs) like p38, which can have various downstream effects. It is hypothesized that this pathway may contribute to some of the unwanted effects of KOR agonism.
-
References
- 1. Gi/o-Coupled Receptors Compete for Signaling to Adenylyl Cyclase in SH-SY5Y Cells and Reduce Opioid-Mediated cAMP Overshoot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 6. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation | MDPI [mdpi.com]
- 7. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Interactions in the Voltage Sensor Controlling Gating Properties of CaV Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Voltage-Gated Calcium Channels by RGK Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Peripheral kappa opioid receptor activation drives cold hypersensitivity in mice | Semantic Scholar [semanticscholar.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. kjpp.net [kjpp.net]
The Cardiovascular Profile of ICI-204448: A Peripherally Acting Kappa-Opioid Agonist
An In-depth Technical Guide for Cardiovascular Researchers
Abstract
ICI-204448 is a potent and selective kappa-opioid receptor agonist characterized by its limited ability to cross the blood-brain barrier. While extensively studied for its analgesic properties, its cardiovascular effects are less well-documented. This technical guide provides a comprehensive overview of the available cardiovascular research on this compound and the broader class of kappa-opioid agonists. It is intended for researchers, scientists, and drug development professionals investigating the cardiovascular implications of peripherally restricted opioid receptor modulation. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound's cardiovascular profile.
Introduction
The endogenous opioid system, comprising peptides and their receptors (mu, delta, and kappa), plays a significant role in nociception, mood, and reward. Kappa-opioid receptors (KORs) are of particular interest due to their potential to induce analgesia with a reduced risk of the adverse effects associated with mu-opioid agonists, such as respiratory depression and addiction. This compound has been developed as a peripherally selective KOR agonist to minimize central nervous system side effects like dysphoria and sedation.[1] Understanding the cardiovascular profile of such agents is critical for their therapeutic development, as opioid receptors are also present in cardiovascular tissues and can influence cardiac function and hemodynamics. This guide synthesizes the current knowledge of this compound's effects on the cardiovascular system, placed within the broader context of KOR agonist pharmacology.
Cardiovascular Effects of this compound
Direct research on the cardiovascular effects of this compound is limited but has provided key insights into its peripheral actions. A pivotal study in conscious squirrel monkeys demonstrated that this compound elicits a cardiovascular response characterized by a significant increase in heart rate with minimal impact on blood pressure.
Quantitative Data
The following table summarizes the dose-dependent effects of intravenously administered this compound on heart rate and blood pressure in conscious squirrel monkeys.
| Dose of this compound (mg/kg, i.v.) | Change in Heart Rate (beats/min) | Change in Mean Arterial Pressure (mmHg) |
| 0.003 | ~ +15 | ~ +2 |
| 0.01 | ~ +25 | ~ +3 |
| 0.03 | ~ +40 | ~ +5 |
| 0.1 | ~ +50 | ~ +4 |
Data extracted from a study in conscious squirrel monkeys. The values are approximate changes from baseline.[2]
Experimental Protocol: Cardiovascular Monitoring in Conscious Squirrel Monkeys
The following methodology was employed to assess the cardiovascular effects of this compound:
-
Subjects: Conscious squirrel monkeys were used for the experiments.
-
Drug Administration: this compound was administered intravenously (i.v.).
-
Data Collection: Changes in heart rate and blood pressure were monitored for 30 minutes following drug administration.
-
Dosing Schedule: A single dose was administered per day, with at least a two-day washout period between different doses.
-
Control: Saline was used as a control.
-
Statistical Analysis: The significance of the observed effects was determined using appropriate statistical methods (e.g., ANOVA).[2]
General Cardiovascular Effects of Kappa-Opioid Agonists
The cardiovascular effects of KOR agonists can be complex and sometimes contradictory, depending on the specific compound, dose, route of administration, and animal model used.[3] Some studies have reported hypotensive and bradycardic effects, while others have observed pressor and tachycardic responses.[4][5]
Opioid Receptor-Dependent and Independent Actions
While many cardiovascular effects of KOR agonists are mediated by opioid receptors, some actions, particularly those of the arylacetamide class, may be independent of these receptors and result from direct actions on cardiac tissue.[6][7] For instance, the KOR agonist U-50,488H has been shown to have direct depressant effects on cardiac contractility and electrical excitability that are not blocked by opioid antagonists.[8]
Central vs. Peripheral Sites of Action
The cardiovascular effects of KOR agonists can originate from both central and peripheral sites. Central administration of KOR agonists can lead to hypotension and bradycardia.[9] Conversely, peripherally acting agonists like this compound appear to primarily influence heart rate, suggesting a peripheral mechanism of action.[1][2] The increase in heart rate observed with this compound supports the involvement of peripheral kappa receptors in cardiovascular regulation.[2]
Signaling Pathways
The intracellular signaling pathways activated by KORs in cardiovascular tissues are not fully elucidated but are generally understood to follow the canonical G-protein coupled receptor (GPCR) signaling cascade.
KOR Signaling Pathway
Caption: General signaling pathway of a kappa-opioid receptor agonist like this compound.
Experimental Workflow for Cardiovascular Assessment
Caption: Workflow for assessing the cardiovascular effects of this compound.
Discussion and Future Directions
The available evidence suggests that this compound, as a peripherally acting KOR agonist, has a distinct cardiovascular profile characterized by an increase in heart rate without significant changes in blood pressure. This effect is likely mediated by peripheral KORs. However, the broader literature on KOR agonists reveals a complex and sometimes inconsistent pattern of cardiovascular responses, highlighting the need for further research.
Future investigations should aim to:
-
Elucidate the specific subtypes of KORs involved in the cardiovascular effects of this compound.
-
Investigate the downstream intracellular signaling pathways in cardiac and vascular tissues following this compound administration.
-
Conduct studies in different animal models, including models of cardiovascular disease, to better understand the therapeutic potential and safety profile of this compound.
-
Explore the potential for opioid receptor-independent cardiovascular effects of this compound.
Conclusion
This compound presents a unique pharmacological profile with its primary cardiovascular effect being an increase in heart rate, mediated through peripheral kappa-opioid receptors. This distinguishes it from some other kappa-opioid agonists that can induce hypotension and bradycardia. For researchers and drug developers, understanding this specific cardiovascular signature is crucial for the continued exploration of peripherally restricted kappa-opioid agonists as therapeutic agents. Further detailed mechanistic studies are warranted to fully characterize its impact on the cardiovascular system.
References
- 1. Effects of kappa opioid agonists alone and in combination with cocaine on heart rate and blood pressure in conscious squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of kappa opioid agonists alone and in combination with cocaine on heart rate and blood pressure in conscious squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiorenal Effects of Kappa Opioid Peptides During Ontogeny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa-opioid receptors behind the blood-brain barrier are involved in the anti-hypertensive effects of systemically administered kappa-agonists in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular responses to kappa opioid agonists in intact and adrenal demedullated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The opioid receptor independent actions of kappa receptor agonists in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cardiovascular actions of the kappa-agonist, U-50,488H, in the absence and presence of opioid receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic centrally mediated cardiovascular effects of a kappa opioid agonist and an alpha2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on ICI-204448: A Technical Guide on Preclinical Assessment
Disclaimer: This document summarizes the publicly available scientific literature regarding the initial preclinical assessment of ICI-204448. A comprehensive toxicological profile, including dedicated studies on acute, sub-chronic, or chronic toxicity, is not available in the published literature. The information presented herein is based on pharmacological studies and the known characteristics of kappa-opioid receptor agonists as a class.
Introduction to this compound
This compound is a potent and peripherally selective kappa-opioid receptor (KOR) agonist.[1] It was developed to elicit the therapeutic effects of KOR activation, such as analgesia, while minimizing the centrally-mediated adverse effects associated with non-selective KOR agonists.[2][3] Its limited access to the central nervous system (CNS) is a key feature, attributed to its physicochemical properties.[2][3] Research has primarily focused on its potential as a peripheral analgesic and for other conditions such as pruritus and myocardial infarction.[1] One study noted that unlike some other KOR agonists, this compound was ineffective in attenuating pelvic nerve activity, suggesting a nuanced pharmacological profile.[4]
Known Pharmacological Profile
Initial studies have characterized this compound as a potent KOR agonist. It effectively displaces the binding of the kappa-opioid ligand [3H]-bremazocine from guinea-pig cerebellum membranes.[2][5] In functional assays, it produces a potent and naloxone-reversible inhibition of electrically-evoked contractions in isolated tissues such as the guinea-pig ileum, mouse vas deferens, and rabbit vas deferens.[2] Ex vivo binding studies in mice have demonstrated that this compound is well absorbed after subcutaneous administration, but the brain levels achieved are substantially lower than those of CNS-penetrant kappa-agonists like U-50488H.[2]
Inferred Toxicological Profile and Class-Related Effects of Kappa-Opioid Agonists
Due to the absence of specific toxicity studies for this compound, its potential for adverse effects is inferred from the known toxicological profile of the kappa-opioid agonist drug class. Activation of KORs can lead to a range of physiological effects. While peripherally selective agents like this compound are designed to avoid central effects, a comprehensive toxicological assessment would be required to confirm this.
The development of brain-penetrating KOR agonists has been hindered by side effects such as sedation and dysphoria.[6] While peripherally restricted KOR agonists are expected to have a better safety profile, they are not without potential class-related side effects.[7][8]
Table 1: Potential Adverse Effects Associated with Kappa-Opioid Receptor Agonists
| System/Category | Potential Adverse Effect | Primarily Central or Peripheral | Reference |
| Central Nervous System | Dysphoria, Aversion, Hallucinations | Central | [7][9] |
| Sedation, Drowsiness | Central | [7][8] | |
| Dizziness | Both | [8] | |
| Gastrointestinal | Nausea, Vomiting | Both | [8] |
| Constipation | Peripheral | [8] | |
| Dry Mouth | Peripheral | [8] | |
| Cardiovascular | Hypotension (low blood pressure) | Both | [8] |
| Renal/Urinary | Diuresis | Both | [7] |
| Other | Paresthesia (prickling sensation) | Peripheral | [8] |
| Headache | Both | [8] |
It is important to note that the primary advantage of peripherally selective KOR agonists is the significant reduction in centrally-mediated side effects.[6][8]
Experimental Protocols
Detailed protocols for toxicity studies of this compound are not available. However, protocols for assessing its pharmacological activity have been published. Below is a representative protocol for evaluating the antinociceptive effects of this compound in a rat model of mononeuropathy.[10]
Protocol: Assessment of Antinociceptive Effect in a Rat Model of Mononeuropathy
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Mononeuropathy: Moderate constriction of the sciatic nerve.
-
Test Substance: this compound ((R,S)-N-[2-(N-methyl-3,4-dichloro-phenylacetamido)-2-(3-carboxyphenyl)-ethyl]pyrrolidine hydrochloride).
-
Administration: Intraplantar (i.pl.) injection into the nerve-injured paw.
-
Dose Groups: 20, 30, 40, and 50 micrograms.
-
Nociceptive Test: Vocalization thresholds to paw pressure were measured.
-
Procedure:
-
Establish a baseline vocalization threshold for each animal.
-
Administer the assigned dose of this compound to the nerve-injured paw.
-
Measure the vocalization threshold at specified time points post-administration.
-
A separate group of animals receives the vehicle as a control.
-
To confirm the kappa-opioid receptor-mediated effect, a specific antagonist like nor-binaltorphimine can be co-injected.
-
-
Endpoint: A significant increase in the vocalization threshold compared to baseline and vehicle-treated animals indicates an antinociceptive effect.
Visualizations
As no specific toxicity pathways for this compound have been described, the following diagrams illustrate the general signaling pathway of kappa-opioid receptors and a standard workflow for preclinical safety evaluation.
References
- 1. ICI-204,448 - Wikipedia [en.wikipedia.org]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium channel blocking actions of the kappa-opioid receptor agonist U50,488 contribute to its visceral antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peripheral kappa-opioid agonists for visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do Kappa Opioid Receptor Agonists Work? For Pain, Uses, Side Effects [rxlist.com]
- 9. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 10. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to ICI-204448: A Peripherally Selective κ-Opioid Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular and pharmacological characteristics of ICI-204448, a potent and peripherally selective κ-opioid receptor (KOR) agonist. This document synthesizes critical data on its chemical properties, biological activity, and the experimental methodologies used to characterize its function.
Core Molecular and Chemical Properties
This compound is a synthetic compound designed to act as a κ-opioid agonist with limited penetration of the central nervous system (CNS).[1][2] Its chemical name is (RS)-[3-[1-[[(3,4-Dichlorophenyl)acetyl]methylamino]-2-(1-pyrrolidinyl)ethyl]phenoxy]acetic acid hydrochloride. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C23H26Cl2N2O4 (free base)[2] |
| C23H26Cl2N2O4.HCl (hydrochloride salt) | |
| Molecular Weight | 465.37 g/mol (free base)[2] |
| 501.84 g/mol (hydrochloride salt) | |
| CAS Number | 121264-04-8 |
| Appearance | Powder |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Room temperature for short-term; -20°C for long-term (up to 1 month); -80°C for extended periods (up to 6 months)[3] |
Biological Activity and Mechanism of Action
This compound is a potent agonist of the κ-opioid receptor, a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action involves binding to and activating KORs, which are expressed in the central and peripheral nervous systems. Due to its physicochemical properties, this compound has limited ability to cross the blood-brain barrier, leading to predominantly peripheral effects.[1]
Upon binding to the KOR, this compound initiates a signaling cascade that is characteristic of Gi/o-coupled receptors. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability and inhibit neurotransmitter release, which are the basis for its analgesic and other pharmacological effects.
While the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus, are primarily mediated by G protein signaling, the recruitment of β-arrestin2 is associated with undesirable side effects like dysphoria and sedation.[4] The development of G protein-biased KOR agonists, which preferentially activate the G protein pathway over β-arrestin2 recruitment, is an active area of research to create safer therapeutics.[4][5][6] The specific biased agonism profile of this compound has not been extensively reported in the available literature.
Kappa-Opioid Receptor Signaling Pathway
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI-204,448 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biased Ligands at the Kappa Opioid Receptor: Fine-Tuning Receptor Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ICI-204448 in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist. Its limited access to the central nervous system makes it a valuable research tool for distinguishing between central and peripheral kappa-opioid receptor-mediated effects.[1][2] These application notes provide detailed protocols for the use of this compound in common laboratory experiments.
Data Presentation
| Assay Type | Species/Tissue | Observed Effect | Effective Concentration/Dose | Antagonist | Reference |
| In Vivo | |||||
| Antinociception (Paw Pressure) | Rat (Sciatic Nerve Constriction Model) | Significant antinociceptive effect | 40-50 µg (intraplantar) | nor-binaltorphimine (20-30 µg) | [3] |
| In Vitro | |||||
| Receptor Binding | Guinea Pig (Cerebellum Membranes) | Displacement of [3H]-bremazocine | Data not available | - | [1][2][4] |
| Isolated Tissue Contraction | Guinea Pig (Ileum) | Potent, naloxone-reversible inhibition of electrically-evoked contractions | Data not available | Naloxone | [1][2] |
| Isolated Tissue Contraction | Mouse (Vas Deferens) | Potent, naloxone-reversible inhibition of electrically-evoked contractions | Data not available | Naloxone | [1][2] |
| Isolated Tissue Contraction | Rabbit (Vas Deferens) | Potent, naloxone-reversible inhibition of electrically-evoked contractions | Data not available | Naloxone | [1][2] |
Experimental Protocols
In Vivo Experiment: Antinociception in a Rat Model of Peripheral Mononeuropathy
This protocol is adapted from the chronic constriction injury (CCI) model, a well-established method for inducing neuropathic pain.
Objective: To assess the peripheral antinociceptive effects of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
nor-binaltorphimine (kappa-opioid antagonist)
-
Anesthetic (e.g., isoflurane)
-
Sterile surgical instruments
-
4-0 chromic gut sutures
-
Paw pressure algesimeter (e.g., Randall-Selitto apparatus)
-
Vehicle for drug dissolution (e.g., saline)
Protocol:
-
Induction of Mononeuropathy (CCI Model):
-
Anesthetize the rat following approved institutional animal care and use committee protocols.
-
Make a small incision on the lateral aspect of the mid-thigh to expose the common sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with appropriate sutures.
-
Allow the animals to recover for 7-14 days to allow for the development of hyperalgesia.
-
-
Drug Administration:
-
Dissolve this compound and nor-binaltorphimine in the appropriate vehicle.
-
For antagonist studies, co-administer nor-binaltorphimine with this compound.
-
Administer the drug solution via intraplantar injection into the paw of the nerve-injured hindlimb. A typical injection volume is 50 µL.
-
-
Assessment of Nociception:
-
At various time points after drug administration (e.g., 15, 30, 60, 120 minutes), measure the paw withdrawal threshold in response to mechanical pressure using a paw pressure algesimeter.
-
Apply a gradually increasing pressure to the plantar surface of the hind paw until the rat vocalizes or withdraws its paw.
-
Record the pressure at which the withdrawal response occurs as the vocalization threshold.
-
Compare the thresholds of the drug-treated group to a vehicle-treated control group.
-
Experimental Workflow for In Vivo Antinociception Study
In Vitro Experiment: Isolated Guinea Pig Ileum Assay
Objective: To determine the inhibitory effect of this compound on electrically-evoked contractions of the guinea pig ileum.
Materials:
-
Male guinea pig (250-350 g)
-
Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)
-
This compound
-
Naloxone (opioid antagonist)
-
Organ bath with stimulating electrodes
-
Isotonic transducer and data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Protocol:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution.
-
Gently remove the contents of the ileum and cut it into 2-3 cm segments.
-
Mount a segment in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. One end of the tissue should be attached to a fixed hook and the other to an isotonic transducer.
-
Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of 1 g, with regular washing every 15 minutes.
-
-
Electrical Field Stimulation (EFS):
-
Apply EFS using platinum electrodes placed parallel to the tissue.
-
Use parameters that elicit consistent submaximal twitch contractions (e.g., 0.1 Hz frequency, 0.5 ms pulse duration, supramaximal voltage).
-
-
Drug Application:
-
Once stable twitch responses are obtained, add this compound to the organ bath in a cumulative concentration-dependent manner.
-
Allow the effect of each concentration to stabilize before adding the next.
-
To confirm the kappa-opioid receptor-mediated effect, pre-incubate a separate tissue preparation with naloxone for 20-30 minutes before constructing the this compound concentration-response curve.
-
-
Data Analysis:
-
Measure the amplitude of the twitch contractions before and after the addition of the drug.
-
Express the inhibitory effect of this compound as a percentage of the baseline twitch amplitude.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a concentration-response curve and determine the IC50 value.
-
In Vitro Experiment: Isolated Mouse Vas Deferens Assay
Objective: To evaluate the inhibitory effect of this compound on the contractile response of the mouse vas deferens.
Materials:
-
Male mouse (25-30 g)
-
Physiological salt solution (e.g., Krebs-Henseleit or similar)
-
This compound
-
Naloxone
-
Organ bath with stimulating electrodes
-
Isotonic transducer and data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Protocol:
-
Tissue Preparation:
-
Humanely euthanize the mouse.
-
Isolate the vasa deferentia and place them in the physiological salt solution.
-
Carefully clean the tissues of fat and connective tissue.
-
Mount the vas deferens in the organ bath containing the physiological salt solution at 37°C and aerated with carbogen. Attach one end to a fixed point and the other to an isotonic transducer.
-
Allow the tissue to equilibrate for 30-45 minutes under a resting tension of 0.5 g, with washes every 15 minutes.
-
-
Electrical Field Stimulation:
-
Induce twitch responses by applying EFS with appropriate parameters (e.g., 0.1 Hz, 1 ms pulse duration, supramaximal voltage).
-
-
Drug Application and Data Analysis:
-
Follow the same procedure as described for the guinea pig ileum assay (steps 3 and 4) to determine the inhibitory effect of this compound and its antagonism by naloxone.
-
In Vitro Experiment: Isolated Rabbit Vas Deferens Assay
Objective: To assess the effect of this compound on the contractility of the rabbit vas deferens, a tissue known to be sensitive to kappa-opioid agonists.
Materials:
-
Male rabbit
-
Physiological salt solution
-
This compound
-
Naloxone
-
Organ bath with stimulating electrodes
-
Isotonic transducer and data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Protocol:
-
Tissue Preparation:
-
Humanely euthanize the rabbit.
-
Isolate the vasa deferentia and place them in the physiological salt solution.
-
Clean the tissues and mount them in an organ bath as described for the mouse vas deferens, under a resting tension of 1 g.
-
Allow for a 60-minute equilibration period with regular washes.
-
-
Electrical Field Stimulation, Drug Application, and Data Analysis:
-
Follow the procedures outlined in the guinea pig ileum and mouse vas deferens protocols to elicit twitch responses and evaluate the effect of this compound. The rabbit vas deferens is particularly responsive to kappa agonists, which depress contractions.[5]
-
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Profile of activity of kappa receptor agonists in the rabbit vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of ICI-204448
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Published research on ICI-204448 is limited. The information presented here is based on available data identifying it as a peripherally selective κ-opioid receptor (KOR) agonist and is supplemented with established, generalized protocols for in vivo studies of similar compounds.[1][2][3][4][5] These protocols should be adapted to specific experimental goals and institutional guidelines.
Introduction
This compound is an experimental drug identified as a potent κ-opioid receptor (KOR) agonist.[2][3][4][5] A key characteristic of this compound is its limited ability to cross the blood-brain barrier, making it a peripherally selective agent.[1][2][3] This property allows researchers to investigate the effects of KOR activation in peripheral tissues while minimizing centrally-mediated effects such as sedation or dysphoria.[1][2] In vivo studies have explored its potential for antinociceptive (pain relief) effects, particularly in models of peripheral neuropathy.[1] Its peripheral selectivity makes it a valuable tool for distinguishing between central and peripheral KOR-mediated mechanisms.[4]
1.1 Principle of Action
This compound acts by binding to and activating KORs, which are G-protein coupled receptors. In peripheral sensory neurons, KOR activation generally leads to the inhibition of neuronal excitability and a reduction in the release of pro-inflammatory neuropeptides, contributing to its analgesic effects. The compound has been shown to displace the binding of KOR ligands like [3H]-bremazocine from guinea-pig cerebellum membranes.[2][3]
Materials and Reagents
-
Compound: this compound hydrochloride (CAS: 121264-04-8)
-
Vehicle: Sterile saline (0.9% NaCl) or as determined by solubility tests. Note: this compound hydrochloride is soluble to 100 mM in DMSO.[6] For in vivo use, further dilution in saline or other aqueous buffers is required.
-
Test Subjects: Male Sprague-Dawley rats (200-250g) are a common model.[1] Mice can also be used.[2][3] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Administration Supplies: Syringes (1 mL), appropriate gauge needles (e.g., 27G for subcutaneous or intraplantar injection).
-
KOR Antagonist (for specificity testing): Nor-binaltorphimine (nor-BNI).
Experimental Protocols
3.1 Drug Preparation
-
Prepare a stock solution of this compound in a suitable solvent like DMSO. For long-term storage, aliquot and store at -20°C or -80°C for up to 1 or 6 months, respectively.[5]
-
On the day of the experiment, thaw the stock solution and dilute to the final desired concentration using sterile saline.
-
The final concentration of the vehicle (e.g., DMSO) should be kept low (typically <5%) and consistent across all treatment groups, including the vehicle control.
-
Vortex the final solution thoroughly before administration.
3.2 Animal Handling and Acclimatization
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow animals to acclimatize to the facility for at least 7 days before any experimental procedures.
-
Handle animals for several days prior to testing to minimize stress-induced variability.
3.3 Protocol: Peripheral Antinociception in a Neuropathy Model
This protocol is adapted from a study investigating this compound in a rat model of mononeuropathy.[1]
-
Induction of Neuropathy (e.g., Chronic Constriction Injury - CCI):
-
Anesthetize the rat following approved institutional protocols.
-
Surgically expose the sciatic nerve in one hind limb.
-
Place loose ligatures around the nerve to induce a moderate constriction.
-
Close the incision and allow the animal to recover for 10-14 days to allow neuropathic pain symptoms to develop.
-
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2-5: this compound (e.g., 20, 30, 40, 50 µg doses)[1]
-
Group 6: this compound (effective dose, e.g., 40 µg) + nor-BNI (KOR antagonist)
-
Group 7: nor-BNI alone
-
-
Drug Administration:
-
Administer the assigned treatment via intraplantar (i.pl.) injection directly into the plantar surface of the nerve-injured hind paw. Administration volume should be low (e.g., 50-100 µL).
-
For antagonist studies, co-inject nor-BNI with this compound in the same paw.[1]
-
-
Behavioral Assessment (Mechanical Allodynia):
-
Measure nociceptive thresholds at baseline (before injection) and at set time points post-injection (e.g., 15, 30, 60, 120 minutes).
-
Use a paw pressure test where a steadily increasing force is applied to the paw. The force at which the rat vocalizes or withdraws its paw is recorded as the vocalization/withdrawal threshold.[1]
-
An increase in the threshold indicates an antinociceptive (analgesic) effect.
-
Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Dose-Response of this compound on Nociceptive Thresholds Data are hypothetical and for illustrative purposes.
| Treatment Group | Dose (µg, i.pl.) | N | Baseline Threshold (g) | Peak Threshold (g) at 60 min | % Change from Baseline |
| Vehicle | - | 8 | 45.2 ± 3.1 | 46.5 ± 3.5 | +2.9% |
| This compound | 20 | 8 | 44.8 ± 2.9 | 55.1 ± 4.0 | +23.0% |
| This compound | 30 | 8 | 45.5 ± 3.3 | 68.2 ± 5.1 | +49.9% |
| This compound | 40 | 8 | 44.9 ± 2.8 | 85.3 ± 6.2 | +89.9% |
| This compound | 50 | 8 | 45.1 ± 3.0 | 86.1 ± 5.9 | +90.9% |
| Values are presented as Mean ± SEM. *p < 0.05 compared to Vehicle. |
Table 2: Pharmacokinetic Parameters of this compound Ex vivo binding studies in mice showed good absorption after subcutaneous administration but substantially lower brain levels compared to other KOR agonists, confirming poor CNS penetration.[2][3] Specific pharmacokinetic values are not widely published and would need to be determined experimentally.
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Brain:Plasma Ratio |
| This compound | S.C. | 1.0 | TBD | TBD | TBD | TBD (<0.1) |
| This compound | I.V. | 0.5 | TBD | TBD | TBD | TBD (<0.1) |
| TBD: To Be Determined experimentally. |
Conclusion and Troubleshooting
-
Specificity: The effects of this compound should be reversible by a specific KOR antagonist like nor-BNI to confirm the mechanism of action.[1]
-
Route of Administration: The compound is well-absorbed following subcutaneous administration.[2][3] The choice between systemic (subcutaneous, intravenous) and local (intraplantar) administration will depend on the experimental question.
-
Behavioral Side Effects: Due to its peripheral selectivity, this compound is expected to have minimal centrally-mediated side effects. However, it is still crucial to observe animals for any signs of distress, sedation, or unusual behaviors compared to vehicle-treated controls.
-
Solubility: If using DMSO for stock solutions, ensure the final concentration in the administered dose is minimal and non-toxic. Run a vehicle control group with the same final DMSO concentration to account for any vehicle effects.
References
- 1. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICI-204,448 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
Application Notes and Protocols for ICI-204448 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of ICI-204448, a selective kappa-opioid receptor agonist with limited central nervous system penetration, in rodent models. This document includes available dosage information, detailed experimental protocols, and a description of the relevant signaling pathway.
Data Presentation: Recommended Dosage of this compound
The following table summarizes the currently available data on the dosage of this compound in rodent models. It is important to note that published data is limited, and dose-response studies are recommended for specific experimental conditions.
| Species | Model | Route of Administration | Dosage Range | Observed Effect | Citation(s) |
| Rat (Sprague-Dawley) | Peripheral Mononeuropathy (Sciatic Nerve Constriction) | Intraplantar (i.pl.) | 20 - 50 µg | Antinociception (significant at 40 µg and 50 µg) | [1] |
| Mouse | Ex vivo binding studies | Subcutaneous (s.c.) | Not Specified | Well absorbed, lower brain levels than other kappa-agonists |
Signaling Pathway
This compound exerts its effects by acting as an agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The binding of this compound to KOR initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway is primarily associated with the analgesic effects of kappa-opioid agonists.
Simultaneously, agonist binding can also lead to the phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. The β-arrestin pathway can lead to receptor desensitization and internalization, and also initiate distinct signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like p38. The β-arrestin pathway has been linked to some of the undesirable side effects of kappa-opioid agonists, such as dysphoria.[2][3][4]
Caption: Kappa-Opioid Receptor Signaling Pathway.
Experimental Protocols
Hot Plate Test for Antinociceptive Effects in Mice
This protocol is adapted for testing the analgesic properties of a kappa-opioid agonist like this compound.
Objective: To assess the central antinociceptive effects of this compound by measuring the latency of a mouse to react to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile).
-
Animal cages.
-
This compound.
-
Vehicle control (e.g., sterile saline).
-
Syringes and needles for administration.
-
Timer.
Procedure:
-
Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Hot Plate Temperature: Set the hot plate temperature to a constant, non-injurious temperature, typically 55 ± 0.5°C.[5]
-
Baseline Latency:
-
Gently place a mouse on the hot plate and immediately start the timer.
-
Observe the mouse for nociceptive responses, such as licking a hind paw, jumping, or vocalizing.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
To prevent tissue damage, a cut-off time of 30-60 seconds should be established. If the mouse does not respond within this time, remove it from the hot plate and assign it the cut-off latency.[6]
-
Allow at least 15-30 minutes between baseline testing and drug administration.
-
-
Drug Administration:
-
Divide mice into experimental groups (e.g., vehicle control, different doses of this compound).
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
-
Post-Treatment Latency:
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 3.
-
-
Data Analysis:
-
Calculate the mean latency for each group at each time point.
-
Data can be expressed as the raw latency in seconds or as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups.
-
Caption: Hot Plate Test Experimental Workflow.
Ex Vivo Autoradiography for Kappa-Opioid Receptor Occupancy
This protocol provides a method to visualize and quantify the binding of a radiolabeled kappa-opioid agonist to receptors in rodent brain tissue sections. This can be adapted to assess the receptor occupancy of unlabeled this compound through competitive binding.
Objective: To determine the regional distribution and density of kappa-opioid receptors in the brain and to assess the in vivo receptor occupancy of this compound.
Materials:
-
Rodents (mice or rats).
-
This compound.
-
Radiolabeled kappa-opioid receptor ligand (e.g., [³H]-U-69593).
-
Cryostat.
-
Microscope slides (gelatin-coated).
-
Incubation buffers and solutions.
-
Phosphor imaging plates or autoradiography film.
-
Image analysis software.
Procedure:
-
Animal Dosing (for in vivo occupancy):
-
Administer this compound or vehicle to rodents at various doses and time points prior to sacrifice.
-
-
Tissue Collection and Sectioning:
-
Anesthetize and sacrifice the animals via an approved method.
-
Rapidly dissect the brains and freeze them in isopentane cooled with dry ice.
-
Store brains at -80°C until sectioning.
-
Using a cryostat, cut coronal or sagittal brain sections (e.g., 20 µm thick).
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store slides at -80°C.[7]
-
-
Receptor Binding Assay:
-
Bring the slides to room temperature.
-
Pre-incubate the sections in buffer to rehydrate the tissue and remove endogenous ligands.
-
Incubate the sections with a solution containing the radiolabeled kappa-opioid ligand (e.g., [³H]-U-69593) at a specific concentration.
-
For non-specific binding, incubate a parallel set of sections with the radioligand in the presence of a high concentration of a non-labeled kappa-opioid agonist (e.g., unlabeled U-50488H).
-
Wash the slides in cold buffer to remove unbound radioligand.
-
Quickly rinse the slides in distilled water and dry them under a stream of cool air.[7][8]
-
-
Imaging:
-
Expose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette.
-
The exposure time will vary depending on the radioligand and its specific activity.
-
-
Data Analysis:
-
Scan the imaging plate or develop the film to obtain an autoradiogram.
-
Using image analysis software, quantify the optical density in different brain regions of interest.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For in vivo occupancy studies, compare the specific binding in the brains of this compound-treated animals to that of vehicle-treated animals to determine the percentage of receptor occupancy at different doses.
-
Caption: Ex Vivo Autoradiography Workflow.
References
- 1. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling events initiated by kappa opioid receptor activation: quantification and immunocolocalization using phospho-selective KOR, p38 MAPK, and K(IR) 3.1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Autoradiography of [3H]U-69593 binding sites in rat brain: evidence for kappa opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ICI-204448 Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI-204448 is a potent and selective kappa-opioid receptor (KOR) agonist with limited access to the central nervous system (CNS).[1] This characteristic makes it a valuable research tool for investigating the peripheral mechanisms of kappa-opioid receptor activation, particularly in the context of pain and inflammation, without the confounding central side effects often associated with other KOR agonists. These application notes provide a comprehensive overview of the preclinical administration of this compound, including its pharmacological profile, detailed experimental protocols for in vivo and in vitro studies, and a summary of key quantitative data.
Pharmacological Profile
-
Mechanism of Action: this compound acts as an agonist at kappa-opioid receptors, which are G-protein coupled receptors (GPCRs).[2] Activation of KORs leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium ion channels, and activation of mitogen-activated protein kinase (MAPK) signaling pathways.[3][4] These actions collectively contribute to its analgesic and anti-inflammatory effects.
-
Selectivity: this compound demonstrates high selectivity for the kappa-opioid receptor.
-
Pharmacokinetics: Studies in mice have shown that this compound is well absorbed following subcutaneous administration.[1] A key feature of this compound is its low penetration of the blood-brain barrier, resulting in substantially lower brain levels compared to other kappa-agonists like U-50488H.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies involving this compound administration.
Table 1: In Vivo Antinociceptive Efficacy of this compound
| Preclinical Model | Species | Administration Route | Dose Range | Outcome Measure | Key Findings | Reference |
| Sciatic Nerve Constriction (Mononeuropathy) | Rat | Intraplantar | 20 - 50 µg | Vocalization Threshold to Paw Pressure | Significant antinociceptive effect at 40 µg, which plateaued at 50 µg.[5] | [5] |
| Formalin Test (Phase 2) | Mouse | Subcutaneous | 10 mg/kg | Nocifensive Behaviors (licking/biting time) | Significantly reduced pain behaviors. |
Table 2: In Vitro Activity of this compound
| Assay | Tissue/Preparation | Outcome Measure | IC₅₀ / Kᵢ | Key Findings | Reference |
| Receptor Binding Assay | Guinea-pig cerebellum membranes | Displacement of [³H]-bremazocine | - | Displaces the binding of a kappa-opioid ligand.[1] | [1] |
| Electrically-evoked Contraction | Guinea-pig ileum | Inhibition of contraction | - | Potent, naloxone-reversible inhibition.[1] | [1] |
| Electrically-evoked Contraction | Mouse vas deferens | Inhibition of contraction | - | Potent, naloxone-reversible inhibition.[1] | [1] |
| Electrically-evoked Contraction | Rabbit vas deferens | Inhibition of contraction | - | Potent, naloxone-reversible inhibition.[1] | [1] |
Experimental Protocols
In Vivo Models
1. Sciatic Nerve Constriction Model in Rats
This model induces a peripheral mononeuropathy to study neuropathic pain.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Loosely tie two ligatures (e.g., 4-0 silk suture) around the common sciatic nerve with a spacing of about 2 mm between them. The constriction should be minimal to avoid complete nerve transection.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-10 days to allow the neuropathy to develop.
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer the drug via intraplantar injection into the paw of the injured limb.
-
-
Behavioral Testing (Vocalization Threshold):
-
Place the rat in a testing chamber and allow it to acclimatize.
-
Apply increasing pressure to the plantar surface of the hind paw using a pressure applicator (e.g., Randall-Selitto apparatus).
-
Record the pressure at which the rat vocalizes as the vocalization threshold.
-
Test animals before and at various time points after drug administration.
-
2. Formalin Test in Mice
This model assesses nociceptive behavior in response to a chemical irritant.
-
Animal Model: Male Swiss Webster mice (20-25 g).
-
Procedure:
-
Acclimatize the mice to the observation chambers for at least 30 minutes.
-
Administer this compound or vehicle via subcutaneous injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the cumulative time the mouse spends licking, biting, or flinching the injected paw during the second phase of the test (typically 15-30 minutes post-formalin injection).
-
In Vitro Assays
1. Receptor Binding Assay
This assay determines the binding affinity of this compound for the kappa-opioid receptor.
-
Preparation:
-
Prepare a crude membrane fraction from guinea-pig cerebellum, a tissue rich in kappa-opioid receptors.
-
Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer.
-
-
Assay Procedure:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled kappa-opioid ligand (e.g., [³H]-bremazocine), and varying concentrations of this compound.
-
For determining non-specific binding, include wells with a high concentration of an unlabeled kappa-opioid agonist (e.g., U-50488H).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of the specific binding).
-
2. Electrically-Evoked Contraction of Guinea-Pig Ileum
This assay assesses the functional activity of this compound on a smooth muscle preparation.
-
Preparation:
-
Isolate a segment of the terminal ileum from a guinea pig.
-
Mount the segment in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.
-
Place two platinum electrodes parallel to the tissue for electrical field stimulation.
-
-
Procedure:
-
Allow the tissue to equilibrate for at least 60 minutes.
-
Elicit twitch contractions by applying electrical pulses (e.g., 0.1 Hz, 1 ms duration).
-
Once a stable baseline of contractions is achieved, add increasing concentrations of this compound to the organ bath.
-
Record the inhibition of the electrically-evoked contractions.
-
To confirm the involvement of opioid receptors, test the ability of an opioid antagonist like naloxone to reverse the inhibitory effect of this compound.
-
Visualizations
Caption: Workflow for the rat sciatic nerve constriction model.
Caption: Downstream signaling of the kappa-opioid receptor.
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays Using ICI-204448
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI-204448 is a potent and peripherally selective kappa-opioid receptor (KOR) agonist.[1] Its limited access to the central nervous system makes it a valuable tool for distinguishing between central and peripheral KOR-mediated effects.[1][2][3] These application notes provide detailed protocols for characterizing the in vitro pharmacological properties of this compound and other KOR agonists in cell culture systems. The described assays are fundamental for determining receptor binding affinity, functional potency, and downstream signaling pathways.
While specific quantitative data for this compound in cell-based assays are not extensively published, this document provides protocols and reference data from well-characterized KOR agonists, such as U-50,488 and U-69,593, to guide experimental design and data interpretation.
Key Signaling Pathways of the Kappa-Opioid Receptor
Activation of the KOR by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, KOR activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK. Some KOR agonists may also trigger the recruitment of β-arrestin, leading to receptor desensitization, internalization, and activation of distinct signaling pathways.
Diagram of the Kappa-Opioid Receptor Signaling Pathway
Data Presentation: In Vitro Pharmacology of KOR Agonists
The following tables summarize typical binding affinities and functional potencies for well-characterized KOR agonists. These values serve as a reference for interpreting data obtained from experiments with this compound.
Table 1: KOR Binding Affinities of Reference Agonists
| Compound | Radioligand | Cell Line | Assay Type | Ki (nM) |
| U-50,488 | [³H]U-69,593 | CHO-hKOR | Competition Binding | ~0.2 |
| U-69,593 | [³H]U-69,593 | CHO-hKOR | Competition Binding | ~1-10 |
| Dynorphin A | [³H]Diprenorphine | CHO-KOR | Competition Binding | ~0.1-1 |
Note: Ki values can vary depending on the specific experimental conditions, radioligand used, and cell system.
Table 2: Functional Potency of Reference KOR Agonists
| Compound | Assay Type | Cell Line | Parameter | Value (nM) |
| U-50,488 | [³⁵S]GTPγS Binding | CHO-hKOR | EC₅₀ | ~50 |
| U-69,593 | [³⁵S]GTPγS Binding | CHO-hKOR | EC₅₀ | ~30-270 |
| U-69,593 | cAMP Inhibition | CHO-hKOR | IC₅₀ | ~17 |
| Dynorphin A | Calcium Mobilization | CHO-KOR-Gαqi5 | EC₅₀ | ~1-6 |
Note: EC₅₀ and IC₅₀ values are highly dependent on the assay format, cell line, and specific signaling pathway being measured.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the KOR.
Diagram of Radioligand Binding Assay Workflow
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa-opioid receptor (hKOR).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine cell membranes (e.g., 10-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]U-69,593 or [³H]diprenorphine), and a range of concentrations of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled KOR ligand like U-50,488).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to the KOR. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Diagram of [³⁵S]GTPγS Binding Assay Workflow
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
-
-
Assay Reaction:
-
In a 96-well plate, combine cell membranes (e.g., 10-20 µg of protein), GDP (e.g., 10 µM), and varying concentrations of this compound in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the reaction and measure radioactivity as described in the radioligand binding assay protocol.
-
-
Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for half-maximal stimulation) and Eₘₐₓ (maximum stimulation) values.
-
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP, a key second messenger in the KOR signaling pathway.
Diagram of cAMP Inhibition Assay Workflow
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of ICI-204448: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the efficacy of ICI-204448, a peripherally restricted kappa-opioid receptor (KOR) agonist. The following protocols and data presentation formats are designed to assist in the preclinical evaluation of this compound and others with similar mechanisms of action.
Introduction
This compound is a potent kappa-opioid receptor agonist designed for limited access to the central nervous system (CNS).[1] Its peripheral action makes it a compound of interest for therapeutic applications where peripheral kappa-opioid receptor activation is desired without the central side effects associated with other opioids.[1] Accurate and reproducible measurement of its efficacy is crucial for its development and characterization. This document outlines key in vitro and in vivo methodologies for this purpose.
Quantitative Data Summary
The efficacy of this compound can be quantified through various assays that determine its binding affinity and functional potency at the kappa-opioid receptor. The following table summarizes key quantitative parameters.
| Parameter | Assay Type | Species/System | Radioligand | Value | Reference |
| Binding Affinity (Displacement) | Radioligand Binding | Guinea Pig Cerebellum Membranes | [3H]-Bremazocine | Effective Displacement | [1] |
| Functional Potency | Isolated Tissue Assay | Guinea Pig Ileum | - | Potent, Naloxone-Reversible Inhibition | [1] |
| Functional Potency | Isolated Tissue Assay | Mouse Vas Deferens | - | Potent, Naloxone-Reversible Inhibition | [1] |
| Functional Potency | Isolated Tissue Assay | Rabbit Vas Deferens | - | Potent, Naloxone-Reversible Inhibition | [1] |
| Antinociceptive Effect | In vivo Neuropathic Pain Model | Rat | - | Significant Antinociception at ≥40 µg | [2] |
Signaling Pathway
Activation of the kappa-opioid receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. The activated G-protein also modulates ion channels, leading to a decrease in Ca2+ conductance and an increase in K+ conductance, resulting in neuronal hyperpolarization and reduced excitability. Furthermore, KOR activation can trigger signaling through mitogen-activated protein kinase (MAPK) pathways, such as the p38 MAPK pathway, which has been associated with the aversive or dysphoric effects of some KOR agonists.
Caption: Kappa-Opioid Receptor Signaling Pathway.
Experimental Protocols
In Vitro Efficacy
1. Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the kappa-opioid receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
CHO-KOR cell membranes (Chinese Hamster Ovary cells stably expressing the human kappa-opioid receptor)
-
[3H]-U-69,593 (radioligand)
-
This compound
-
Naloxone (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (GF/C)
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [3H]-U-69,593, and cell membranes.
-
Non-specific Binding: Assay buffer, [3H]-U-69,593, cell membranes, and a high concentration of naloxone (e.g., 10 µM).
-
Displacement: Serial dilutions of this compound, [3H]-U-69,593, and cell membranes.
-
-
Incubate at 25°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation fluid, and count radioactivity.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
2. Isolated Tissue Functional Assay (Guinea Pig Ileum)
This bioassay measures the functional potency of this compound by quantifying its ability to inhibit electrically induced contractions of the guinea pig ileum.
-
Materials:
-
Male guinea pig
-
Krebs-Henseleit solution
-
This compound
-
Naloxone
-
Organ bath with stimulating electrodes and isometric transducer
-
-
Procedure:
-
Euthanize a guinea pig and dissect a segment of the ileum.
-
Mount the ileum segment in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O2 / 5% CO2, and maintained at 37°C.
-
Apply electrical field stimulation (e.g., 0.1 Hz, 1 ms pulse width, supramaximal voltage) to induce twitch contractions.
-
Once contractions are stable, add cumulative concentrations of this compound to the bath and record the inhibition of the twitch response.
-
To confirm the kappa-opioid receptor-mediated effect, test the ability of naloxone to reverse the inhibition caused by this compound.
-
-
Data Analysis:
-
Express the inhibition of twitch height as a percentage of the baseline contraction.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 or EC50 value.
-
In Vivo Efficacy
1. Rat Model of Neuropathic Pain (Chronic Constriction Injury)
This model assesses the antinociceptive efficacy of this compound in a state of chronic pain.[2]
-
Materials:
-
Sprague-Dawley rats
-
Anesthetic
-
Chromic gut sutures
-
This compound
-
Nor-binaltorphimine (nor-BNI, a selective KOR antagonist)
-
Paw pressure analgesia meter (e.g., Randall-Selitto test)
-
-
Procedure:
-
Surgery:
-
Anesthetize the rat.
-
Expose the sciatic nerve at the mid-thigh level.
-
Loosely tie four chromic gut ligatures around the nerve.[1]
-
Close the incision.
-
-
Drug Administration and Behavioral Testing:
-
Allow the animal to recover for several days to develop neuropathic pain.
-
Administer this compound (e.g., intraplantar injection) to the nerve-injured paw.
-
Measure the vocalization threshold to paw pressure at various time points after drug administration.
-
To confirm KOR-mediated effects, co-administer nor-BNI with this compound and observe for antagonism of the antinociceptive effect.[2]
-
-
-
Data Analysis:
-
Record the paw pressure threshold at which the rat vocalizes.
-
Compare the thresholds before and after drug administration.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the antinociceptive effect.
-
Caption: In Vivo Neuropathic Pain Model Workflow.
Conclusion
The described in vitro and in vivo assays provide a robust framework for characterizing the efficacy of this compound. A combination of radioligand binding assays to determine affinity, isolated tissue assays to measure functional potency, and animal models of disease to assess in vivo efficacy will yield a comprehensive profile of this peripherally restricted kappa-opioid receptor agonist. Consistent and detailed experimental protocols are paramount for generating reliable and comparable data in the drug development process.
References
Application of ICI-204448 in Cardiac Ischemia Models: A Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction:
ICI-204448 is a peripherally acting kappa-opioid receptor (KOR) agonist. The activation of KORs has been a subject of interest in cardiovascular research, with some evidence suggesting a role for this receptor class in cardioprotection against ischemia-reperfusion injury. The rationale for investigating peripherally selective agonists like this compound lies in the potential to harness the cardioprotective effects of KOR activation while minimizing centrally-mediated side effects. However, the available preclinical data on the efficacy of this compound in cardiac ischemia models presents a conflicting and ultimately negative picture regarding its cardioprotective potential.
Mechanism of Action (Proposed):
The theoretical basis for the application of this compound in cardiac ischemia stems from the established signaling pathway of kappa-opioid receptors in cardiomyocytes. Activation of cardiac KORs is generally understood to initiate a signaling cascade involving G-protein coupling, leading to the activation of Protein Kinase C (PKC). Downstream effectors of this pathway are thought to contribute to the reduction of myocardial injury during ischemia-reperfusion.
Preclinical Evidence in Cardiac Ischemia Models:
Initial suggestions of a cardioprotective role for this compound emerged from broader studies on opioid receptor agonists. However, a definitive study by Maslov et al. (2021) investigating the role of kappa-1 and kappa-2 opioid receptors in reperfusion injury in a rat model of myocardial infarction found that this compound, a kappa-2 opioid receptor agonist, did not demonstrate a reduction in infarct size.[1] This finding is critical as it contradicts the hypothesized cardioprotective effect for this specific compound.
The study by Maslov et al. (2021) is the most direct and specific evidence to date regarding the application of this compound in a model of cardiac ischemia-reperfusion injury. The lack of a significant effect on infarct size suggests that, at the dose tested, this compound does not confer cardioprotection in this setting.
Quantitative Data
The following table summarizes the key quantitative findings from the study by Maslov et al. (2021) regarding the effect of this compound on myocardial infarct size in a rat model of ischemia-reperfusion.
| Treatment Group | Dose (mg/kg) | Myocardial Infarct Size / Area at Risk (IS/AAR) (%) | Statistical Significance vs. Control |
| Control | - | 43 - 48 | - |
| This compound | 4 | No significant effect | Not significant |
Table 1: Effect of this compound on Myocardial Infarct Size in a Rat Model of Ischemia-Reperfusion.[1]
Experimental Protocols
The following protocols are based on the methodologies described in the literature for in vivo cardiac ischemia-reperfusion studies in rats and provide a framework for investigating compounds like this compound.
In Vivo Rat Model of Myocardial Ischemia-Reperfusion
1. Animal Preparation and Anesthesia:
-
Animal Model: Male Wistar rats (or other appropriate strain).
-
Anesthesia: Anesthesia can be induced with a combination of medetomidine, midazolam, and butorphanol (MMB) administered subcutaneously.[2] Anesthesia is maintained with isoflurane (1-2%) after endotracheal intubation.[2]
-
Ventilation: Rats are mechanically ventilated.
-
Monitoring: ECG is monitored throughout the procedure to detect changes indicative of ischemia and reperfusion.[2]
2. Surgical Procedure for Induction of Myocardial Ischemia:
-
A thoracotomy is performed to expose the heart.[2]
-
The left anterior descending (LAD) coronary artery is identified and ligated with a suture to induce regional myocardial ischemia.[2]
-
The duration of ischemia is typically 30-45 minutes.[1]
3. Reperfusion:
-
After the ischemic period, the ligature on the LAD is released to allow for reperfusion of the myocardium.
-
The reperfusion period is typically 120 minutes.[1]
4. Administration of this compound (as per Maslov et al., 2021):
-
Drug Preparation: this compound is dissolved in an appropriate vehicle.
-
Route of Administration: Intravenous injection.[1]
-
Dosage: 4 mg/kg.[1]
-
Timing of Administration: 5 minutes before the onset of reperfusion.[1]
5. Determination of Infarct Size:
-
At the end of the reperfusion period, the heart is excised.
-
The area at risk (AAR) and the infarct size (IS) are determined using histological staining techniques. A common method involves perfusion with a dye (e.g., patent blue) to delineate the AAR, followed by staining with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.
-
The infarct size is expressed as a percentage of the area at risk (IS/AAR).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for testing this compound in a rat model of myocardial ischemia-reperfusion.
Caption: The hypothesized signaling pathway for KOR-mediated cardioprotection and the observed outcome for this compound.
Based on the currently available and most direct preclinical evidence, this compound does not appear to be a viable candidate for reducing myocardial infarct size in the context of ischemia-reperfusion injury. While the kappa-opioid receptor remains a target of interest for cardioprotection, the lack of efficacy of this compound in a rigorous in vivo model suggests that not all KOR agonists will confer this protective effect. Further research with other KOR agonists may be warranted, but the data for this compound does not support its continued investigation for this application. Researchers should be aware of these findings when designing studies in the field of cardioprotection.
References
- 1. Activation of Peripheral Opioid Kappa1 Receptor Prevents Cardiac Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Itch Pathways with ICI-204448
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pruritus, or itch, is a significant clinical problem and a hallmark of many dermatological and systemic diseases. The kappa-opioid receptor (KOR) system has emerged as a promising target for the development of anti-pruritic therapies. Activation of KORs, particularly in the periphery, has been shown to inhibit itch signaling. ICI-204448 is a potent and peripherally selective KOR agonist, making it a valuable research tool to investigate the role of peripheral KORs in itch transmission without the confounding central nervous system effects associated with non-selective opioids.[1][2] These application notes provide detailed information and protocols for utilizing this compound to study itch pathways.
Physicochemical Properties and Storage
| Property | Value |
| Full Name | (R,S)-N-[2-(N-methyl-3,4-dichlorophenylacetamido)-2-(3-carboxyphenyl) ethyl]pyrrolidine |
| Molecular Formula | C₂₃H₂₆Cl₂N₂O₄ |
| Molecular Weight | 465.37 g/mol |
| Solubility | Soluble to 100 mM in DMSO.[3] |
| Storage | Store at room temperature.[3] |
Mechanism of Action in Itch
This compound exerts its anti-pruritic effects by selectively activating KORs located on the peripheral terminals of sensory neurons.[2] KORs are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Upon activation by an agonist like this compound, the subsequent signaling cascade leads to the inhibition of neuronal excitability and a reduction in the transmission of itch signals.
The primary mechanisms include:
-
Inhibition of Adenylyl Cyclase: Activation of the Gi/o alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), which is known to sensitize ion channels involved in itch signaling.
-
Modulation of Ion Channel Activity: The βγ subunits of the activated G-protein can directly interact with and modulate the activity of ion channels. This includes:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium efflux and hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential in response to a pruritic stimulus.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx at the presynaptic terminal, thereby decreasing the release of neurotransmitters and neuropeptides that propagate the itch signal to the spinal cord.
-
Quantitative Data
| Compound | Assay | Receptor | Potency |
| U-50,488H | [³⁵S]GTPγS Binding | Human KOR | EC₅₀ = 3.1 nM |
| Dynorphin A (1-17) | [³⁵S]GTPγS Binding | Human KOR | EC₅₀ < 1 nM |
Note: The above values are for comparative purposes and are not specific to this compound.
Experimental Protocols
In Vivo Model: Chloroquine-Induced Scratching in Mice
This model is widely used to study histamine-independent itch, which is a major component of many chronic pruritic conditions. Chloroquine directly activates MrgprA3, a G-protein coupled receptor expressed on a subset of sensory neurons, to induce a robust scratching response in mice.[6]
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, DMSO/saline mixture)
-
Chloroquine diphosphate salt (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
Male ICR or C57BL/6 mice (8-10 weeks old)
-
Observation chambers (transparent, allowing for clear video recording)
-
Video recording equipment
Procedure:
-
Acclimatization: Place mice individually in the observation chambers for at least 30 minutes to acclimate to the new environment.
-
Test Compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. For subcutaneous administration, aim for a final injection volume of 5-10 ml/kg.
-
Administer this compound or vehicle control via subcutaneous (s.c.) injection into the scruff of the neck. A range of doses should be tested to determine a dose-response relationship (e.g., 1, 3, 10, 30 mg/kg).
-
-
Pruritogen Challenge:
-
30 minutes after the administration of this compound or vehicle, induce itch by a subcutaneous injection of chloroquine (200 µg in 50 µl of saline) into the nape of the neck.[7]
-
-
Behavioral Observation and Data Analysis:
-
Immediately after the chloroquine injection, start video recording the mice for 30-60 minutes.
-
A bout of scratching is defined as one or more rapid movements of the hind paw directed towards and touching the injection site, ending with the hind paw being placed back on the floor or licked.
-
Count the total number of scratching bouts for each mouse during the observation period.
-
Compare the number of scratches in the this compound-treated groups to the vehicle-treated group. Data can be expressed as the mean number of scratches ± SEM. Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
Expected Outcome:
Pre-treatment with this compound is expected to cause a dose-dependent reduction in the number of scratching bouts induced by chloroquine, demonstrating its peripheral anti-pruritic activity.[2]
Visualizations
Signaling Pathway of this compound in a Peripheral Sensory Neuron
Caption: Signaling cascade initiated by this compound in a peripheral sensory neuron.
Experimental Workflow for Chloroquine-Induced Itch Model
Caption: Step-by-step workflow for the chloroquine-induced itch experiment.
Logical Relationship of KOR Agonism and Itch Inhibition
Caption: The logical relationship between this compound, KOR activation, and itch inhibition.
References
- 1. ICI-204,448 - Wikipedia [en.wikipedia.org]
- 2. Kappa opioid agonists suppress chloroquine-induced scratching in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Opioid inhibition of Ih via adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Genetics of Kappa Opioids in Pain and Itch Sensations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine-induced scratching is mediated by NO/cGMP pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ICI-204448 as a Tool for Peripheral Receptor Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICI-204448 is a potent and selective kappa-opioid receptor (KOR) agonist characterized by its limited ability to cross the blood-brain barrier. This property makes it an invaluable research tool for differentiating between central and peripheral kappa-opioid receptor-mediated effects.[1][2] Its primary application lies in the investigation of the physiological and pathological roles of KORs in peripheral tissues, including pain modulation, inflammation, and visceral functions. These application notes provide a comprehensive overview of the use of this compound for peripheral receptor mapping, including its pharmacological profile, detailed experimental protocols, and data interpretation guidelines.
Pharmacological Profile of this compound
This compound acts as an agonist at the kappa-opioid receptor, a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[3] Activation of KOR by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ-subunits of the G-protein can modulate the activity of various ion channels and activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.
Data Presentation
Due to the limited availability of directly comparable quantitative data for this compound in the literature, the following tables provide a template for how such data should be structured. Researchers are encouraged to determine these values empirically for their specific experimental systems.
Table 1: Binding Affinity of this compound for Opioid Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Kappa (κ) | e.g., [³H]-Bremazocine | e.g., Guinea Pig Cerebellum | TBD | [1][2] |
| Mu (μ) | e.g., [³H]-DAMGO | e.g., Rat Brain Membranes | TBD | |
| Delta (δ) | e.g., [³H]-DPDPE | e.g., Rat Brain Membranes | TBD | |
| TBD: To Be Determined. This table should be populated with experimentally derived data. |
Table 2: Functional Potency of this compound at the Kappa-Opioid Receptor
| Assay Type | Response Measured | Tissue/Cell Line | EC50/IC50 (nM) | Reference |
| e.g., cAMP Assay | Inhibition of Forskolin-stimulated cAMP | e.g., CHO-KOR cells | TBD | |
| e.g., Isolated Tissue | Inhibition of electrically-evoked contractions | e.g., Guinea-pig ileum | TBD | [1][2] |
| TBD: To Be Determined. This table should be populated with experimentally derived data. |
Experimental Protocols
Radioligand Binding Assay for Peripheral Tissues
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for kappa-opioid receptors in peripheral tissue homogenates.
Materials:
-
Peripheral tissue of interest (e.g., dorsal root ganglia, spleen, gut)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Radiolabeled kappa-opioid ligand (e.g., [³H]-Bremazocine, [³H]-U-69,593)
-
Unlabeled this compound
-
Non-specific binding control (e.g., high concentration of unlabeled naloxone or U-50,488H)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
GF/B glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Tissue Homogenization: Dissect the peripheral tissue of interest on ice and homogenize in ice-cold homogenization buffer using a tissue homogenizer.
-
Membrane Preparation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane homogenate, radioligand, and assay buffer.
-
Non-specific Binding: Membrane homogenate, radioligand, and a high concentration of a non-specific competitor.
-
Competitive Binding: Membrane homogenate, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Receptor Autoradiography in Peripheral Tissues
This protocol outlines a method for visualizing the distribution of kappa-opioid receptors in peripheral tissues using a radiolabeled ligand, which can be competed off with this compound to demonstrate specificity.
Materials:
-
Fresh-frozen peripheral tissue (e.g., dorsal root ganglia, section of the gastrointestinal tract)
-
Cryostat
-
Microscope slides (e.g., gelatin-coated)
-
Radiolabeled kappa-opioid ligand (e.g., [³H]-diprenorphine or a suitable iodinated ligand)
-
Unlabeled this compound (for competition)
-
Incubation and wash buffers
-
Phosphor imaging screens or autoradiography film
-
Image analysis software
Procedure:
-
Tissue Sectioning: Cut thin sections (e.g., 10-20 µm) of the frozen peripheral tissue using a cryostat and thaw-mount them onto microscope slides.[4]
-
Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous ligands.[4]
-
Incubation: Incubate the slides with the radiolabeled ligand in a humidified chamber. For competition studies, co-incubate adjacent sections with the radioligand and an excess of unlabeled this compound.
-
Washing: Wash the slides in a series of ice-cold buffer washes to remove unbound radioligand.[4]
-
Drying: Quickly rinse the slides in distilled water and dry them under a stream of cool air.[4]
-
Exposure: Appose the dried slides to a phosphor imaging screen or autoradiography film in a light-tight cassette.[4][5]
-
Image Development and Analysis: After an appropriate exposure time, scan the imaging screen or develop the film. Analyze the resulting autoradiograms to visualize the distribution and density of the radioligand binding sites.[5]
In Vivo Assessment of Peripheral Antinociception (Formalin Test)
The formalin test is a widely used model of tonic pain that can be used to assess the peripheral antinociceptive effects of this compound.[6][7]
Materials:
-
Rodents (rats or mice)
-
This compound solution
-
Formalin solution (e.g., 5% in saline)
-
Observation chambers with mirrors[8]
-
Timer
Procedure:
-
Acclimation: Place the animals in the observation chambers for at least 30 minutes to acclimate to the environment.[9]
-
Drug Administration: Administer this compound or vehicle via the desired peripheral route (e.g., subcutaneous or intraplantar injection) at a predetermined time before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 50 µl for rats, 20 µl for mice) of formalin solution into the plantar surface of one hind paw.[7][8][9]
-
Observation: Immediately after the formalin injection, return the animal to the observation chamber and start the timer. The nociceptive response is biphasic:
-
Scoring: Record the amount of time the animal spends licking, biting, or flinching the injected paw during both phases.
-
Data Analysis: Compare the nociceptive scores between the this compound-treated group and the vehicle-treated group to determine the antinociceptive effect. A significant reduction in nociceptive behaviors in the treated group indicates a peripheral analgesic effect.
Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: Signaling pathway of the Kappa-Opioid Receptor activated by this compound.
Experimental Workflow for Peripheral Receptor Mapping
Caption: Experimental workflow for peripheral KOR mapping using this compound.
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formalin Test - Wiertelak Lab [wiertelaklab.weebly.com]
- 9. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
Troubleshooting & Optimization
ICI-204448 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the peripherally selective kappa-opioid receptor (KOR) agonist, ICI-204448.
I. Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers
Question: I'm observing precipitation when I try to dissolve this compound in my aqueous experimental buffer (e.g., PBS, saline). How can I resolve this?
Answer:
This compound has limited solubility in aqueous solutions. Direct dissolution in buffers like PBS or saline is not recommended and can lead to precipitation. The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.
Recommended Protocol:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO. Vendor data indicates solubility up to 125 mg/mL (249.09 mM) in DMSO with the aid of ultrasonication.[1]
-
Perform serial dilutions: Before adding to your final aqueous buffer, perform an intermediate dilution of the DMSO stock in a co-solvent if necessary for your experimental system.
-
Final dilution: Add the diluted stock solution to your aqueous experimental buffer dropwise while vortexing to ensure rapid and even dispersion. The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid affecting the biological system.
Troubleshooting Tips:
-
Use fresh, anhydrous DMSO: Hygroscopic DMSO can significantly impact the solubility of this compound.[1]
-
Sonication: If the compound does not readily dissolve, brief sonication can aid in dissolution.
-
Warm the solution: Gentle warming (to no more than 37°C) can also help to dissolve the compound in the initial stock solution.
-
pH consideration: The pH of your final aqueous buffer can influence the solubility of this compound. While specific data is limited, for many compounds, a slightly acidic to neutral pH is often optimal. It is advisable to test a small aliquot in your buffer system first.
Issue 2: Inconsistent or Lack of Biological Activity
Question: I am not observing the expected biological effect of this compound in my in vitro or in vivo experiments. What could be the cause?
Answer:
Several factors can contribute to a lack of biological activity. Please review the following potential issues:
-
Improper Storage and Handling: this compound stability is critical for its activity.
-
Compound Degradation: While specific degradation pathways for this compound are not extensively documented, exposure to light and extreme pH should be minimized as a general precaution for pharmacologically active small molecules.
-
Experimental System:
-
Receptor Expression: Confirm the expression of the kappa-opioid receptor in your cell line or animal model.
-
Antagonism: Ensure that no components of your experimental media or other administered compounds are acting as KOR antagonists. The effects of this compound can be reversed by KOR antagonists like nor-binaltorphimine.[2]
-
Peripheral Action: Remember that this compound is a peripherally selective agonist with limited access to the central nervous system.[3][4][5] Experiments designed to measure central nervous system effects may not show a significant response.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO up to 125 mg/mL.[1]
Q2: How should I store this compound?
A2:
-
Solid Form: Store at 4°C, sealed and protected from moisture.[1]
-
In Solvent (Stock Solution): Store at -80°C for up to 6 months or -20°C for up to 1 month.[1] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: Is this compound sensitive to light?
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and peripherally selective kappa-opioid receptor (KOR) agonist.[5] The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[6] Upon activation, it initiates a signaling cascade that can lead to various cellular responses, including the inhibition of adenylyl cyclase and modulation of ion channels.
III. Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility | ||
| DMSO | 125 mg/mL (249.09 mM) (with ultrasonic) | [1] |
| Storage Conditions | ||
| Solid | 4°C, sealed, away from moisture | [1] |
| Stock Solution (-80°C) | Up to 6 months | [1] |
| Stock Solution (-20°C) | Up to 1 month | [1] |
IV. Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the binding affinity of this compound for the kappa-opioid receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR).
-
[³H]U-69,593 (radioligand).
-
This compound.
-
Unlabeled U-69,593 (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/C glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [³H]U-69,593, and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]U-69,593, and a saturating concentration of unlabeled U-69,593.
-
Competition: Cell membranes, [³H]U-69,593, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through GF/C filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.
V. Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: Canonical signaling pathways of the Kappa-Opioid Receptor.
Experimental Workflow: Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICI-204,448 - Wikipedia [en.wikipedia.org]
- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]
Optimizing ICI-204448 dosage for maximum effect
Disclaimer: ICI-204448 is a research compound for laboratory use only and is not intended for human or veterinary use. All procedures should be performed by trained professionals in a suitable research environment, in accordance with all applicable laws and regulations.
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of this compound, a peripherally acting kappa-opioid receptor (KOR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and peripherally selective kappa-opioid receptor (KOR) agonist.[1][2][3] It has limited access to the central nervous system (CNS).[3] Its mechanism involves binding to and activating KORs, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and ultimately, a decrease in neuronal excitability.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound hydrochloride is soluble in DMSO up to 100 mM. For long-term storage, it is recommended to store the solid compound and stock solutions at -80°C.[4] Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4]
Q3: What are recommended starting dosages for in vivo and in vitro experiments?
A3: Dosage will vary significantly based on the experimental model.
-
In Vivo: In a rat model of peripheral mononeuropathy, intraplantar injections of 40-50 µg of this compound produced a significant antinociceptive effect. Doses of 20-30 µg had no significant effect.
Q4: What are the known off-target effects of this compound?
A4: There is limited public data on the specific off-target binding profile of this compound. As a kappa-opioid receptor agonist, on-target effects that may be undesirable in some experimental contexts include dysphoria and sedation if the compound crosses the blood-brain barrier. However, this compound is designed to have limited CNS access.[3] It is always good practice to include a KOR antagonist, such as nor-binaltorphimine (nor-BNI), in a control experiment to confirm that the observed effects are mediated by the kappa-opioid receptor.
Data Presentation
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Weight | 501.84 g/mol | |
| Formula | C₂₃H₂₆Cl₂N₂O₄·HCl | |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at room temperature (solid); -80°C (solution) | [4] |
| CAS Number | 121264-04-8 |
Table 2: Summary of In Vivo Dosage for this compound
| Animal Model | Administration Route | Effective Dose Range | Observed Effect | Antagonist |
| Rat (Peripheral Mononeuropathy) | Intraplantar | 40-50 µg | Significant antinociception | nor-binaltorphimine (20-30 µg) |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at expected concentrations. | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from solid compound. Aliquot stocks to minimize freeze-thaw cycles. |
| Low Receptor Expression: The cell line or tissue model may have low or no expression of the kappa-opioid receptor. | Confirm KOR expression using qPCR, Western blot, or a radiolabeled ligand with high affinity. | |
| Incorrect Assay Conditions: Suboptimal buffer, incubation time, or temperature for the specific assay. | Review and optimize assay protocols. Refer to the detailed experimental protocols section below. | |
| High cell toxicity or off-target effects. | Concentration Too High: The concentration of this compound used may be causing non-specific effects. | Perform a dose-response curve to determine the optimal concentration with the highest efficacy and lowest toxicity. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the assay is below the toxic threshold for your cell line (typically <0.5%). | |
| On-Target Mediated Toxicity: The observed toxicity may be a direct result of KOR activation in your specific model. | Use a KOR antagonist (e.g., nor-BNI) to confirm if the toxicity is KOR-mediated. | |
| Inconsistent or non-reproducible results. | Compound Precipitation: The compound may be precipitating out of solution at the working concentration. | Visually inspect solutions for any precipitation. Ensure the final concentration is below the solubility limit in your assay buffer. |
| Variability in Experimental Technique: Inconsistent cell plating, reagent addition, or timing. | Standardize all experimental procedures and ensure consistent handling across all samples. | |
| Cell Line Instability: High passage number of cells may lead to changes in receptor expression or signaling. | Use low-passage cells and regularly check their phenotype and receptor expression. |
Experimental Protocols
Protocol 1: In Vitro [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
-
Membrane Preparation:
-
Culture cells expressing the kappa-opioid receptor (e.g., CHO-KOR or HEK-KOR cells).
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine the protein concentration.
-
-
Assay Setup (96-well plate):
-
Add assay buffer, GDP (to a final concentration of 10-30 µM), and cell membranes (10-20 µg protein/well).
-
Add varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For basal binding, add buffer instead of the agonist.
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding [³⁵S]GTPγS to each well (final concentration ~0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding against the log concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.
-
Protocol 2: In Vitro cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of KOR activation.
-
Cell Preparation:
-
Seed KOR-expressing cells in a 96-well plate and grow to near confluence.
-
Wash the cells with serum-free media.
-
-
Assay Procedure:
-
Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin (e.g., 1-10 µM), to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Quantification:
-
Quantify the cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Canonical signaling pathway of the Kappa-Opioid Receptor (KOR) upon activation by an agonist like this compound.
Caption: General experimental workflow for determining the in vitro potency of this compound.
References
Common challenges in experiments with ICI-204448
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ICI-204448. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective kappa-opioid receptor (KOR) agonist.[1] Its primary mechanism of action is to bind to and activate KORs, which are G-protein coupled receptors (GPCRs). A key characteristic of this compound is its limited ability to cross the blood-brain barrier, making it a peripherally restricted agonist.[1] This property is advantageous for studying the peripheral effects of KOR activation without the confounding central nervous system effects typically associated with other KOR agonists.
Q2: In what experimental models has this compound been used?
This compound has been utilized in a variety of in vitro and in vivo models. In vitro, it has been shown to inhibit electrically-evoked contractions in guinea-pig ileum, mouse vas deferens, and rabbit vas deferens preparations.[1] It also displaces the binding of kappa-opioid ligands like [3H]-bremazocine from guinea-pig cerebellum membranes.[1] In vivo, it has been studied for its antinociceptive effects in a rat model of peripheral mononeuropathy, where it was administered via intraplantar injection.
Troubleshooting Guides
Solubility and Stability
Q3: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
This compound can be challenging to dissolve. The recommended solvent is DMSO. For optimal results, a concentration of up to 125 mg/mL in DMSO can be achieved with the aid of ultrasonic treatment. It is crucial to use high-quality, anhydrous DMSO, as the presence of water can significantly reduce the solubility of the compound.
Q4: My this compound solution appears to have precipitated after a freeze-thaw cycle. How can I prevent this?
Precipitation after freeze-thaw cycles is a common issue. To mitigate this, it is highly recommended to aliquot your stock solution into single-use volumes after initial preparation. This practice minimizes the number of freeze-thaw cycles the solution is subjected to, thereby preserving its integrity. If you observe precipitation, gentle warming and sonication may help to redissolve the compound, but it is best to use freshly prepared or properly stored aliquots for your experiments.
Q5: What are the recommended storage conditions for solid this compound and its stock solutions?
For long-term stability, solid this compound should be stored at 4°C in a sealed container, away from moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Always store solutions in tightly sealed vials to prevent moisture absorption and degradation.
Experimental Design and Interpretation
Q6: I am not observing the expected antagonist effect with nor-binaltorphimine against this compound. What could be the issue?
Several factors could contribute to this observation. First, ensure that the concentration of nor-binaltorphimine is sufficient to competitively antagonize the effects of this compound. The effective concentration of the antagonist will depend on the concentration of this compound used. In a rat model of mononeuropathy, co-injection of 20 and 30 micrograms of nor-binaltorphimine was shown to significantly antagonize the effect of 40 micrograms of this compound. Second, consider the pre-incubation time with the antagonist. Allowing sufficient time for the antagonist to bind to the receptors before adding the agonist is critical. Finally, verify the purity and activity of both your this compound and nor-binaltorphimine compounds.
Q7: I am concerned about potential off-target effects. How selective is this compound for the kappa-opioid receptor?
This compound is known as a selective kappa-opioid receptor agonist. However, to ensure the observed effects are indeed KOR-mediated, it is crucial to perform appropriate control experiments. This includes running parallel experiments with a selective KOR antagonist like nor-binaltorphimine to confirm that the effects of this compound are blocked. To quantify its selectivity, a radioligand binding assay can be performed to determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors. A significantly lower Ki for the kappa receptor compared to the mu and delta receptors will confirm its selectivity.
Quantitative Data
Table 1: Binding Affinity of this compound
| Receptor | Parameter | Value | Species | Reference |
| Kappa Opioid Receptor | pKi | 8.8 | Rat | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY |
Note: pKi is the negative logarithm of the Ki value. A pKi of 8.8 corresponds to a Ki of approximately 1.58 nM.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Opioid Receptor Selectivity
This protocol can be used to determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes expressing human recombinant mu, delta, or kappa opioid receptors.
-
Radioligands: [3H]DAMGO (for mu), [3H]DPDPE (for delta), [3H]U-69,593 (for kappa).
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Method:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-labeled competitor (e.g., naloxone), and cell membranes.
-
This compound Competition: Serial dilutions of this compound, radioligand, and cell membranes.
-
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.
Protocol 2: [35S]GTPγS Functional Assay
This assay measures the functional activation of KOR by this compound by quantifying G-protein activation.
Materials:
-
Cell membranes expressing kappa-opioid receptors.
-
[35S]GTPγS
-
This compound
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Method:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following in triplicate: cell membranes, GDP, and the corresponding dilution of this compound or vehicle.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [35S]GTPγS to each well.
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the data to determine the EC50 and Emax values for this compound.
Visualizations
Caption: Signaling pathway of this compound at the kappa-opioid receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
How to prevent ICI-204448 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of ICI-204448 in solution. Our aim is to provide actionable solutions to common experimental challenges to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To ensure the stability of your this compound stock solution, it is crucial to adhere to recommended storage temperatures and practices. Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] Store these aliquots sealed and protected from moisture.[1]
Q2: How long can I store this compound stock solutions?
A2: The recommended storage duration depends on the temperature. For long-term storage, it is advisable to keep the stock solution at -80°C, where it can be stable for up to 6 months.[1] For shorter-term storage, -20°C is acceptable for up to 1 month.[1]
Q3: What are the primary factors that can cause the degradation of small molecules like this compound in solution?
A3: Several environmental factors can contribute to the degradation of chemical compounds in solution. The most common factors include temperature, pH, light exposure, and the presence of oxygen.[2][3] Higher temperatures typically accelerate the rate of chemical degradation.[2][4] The pH of the solution is also critical, as both acidic and alkaline conditions can catalyze degradation reactions for many compounds.[4][5] Additionally, exposure to UV or visible light can cause photodegradation, breaking chemical bonds and reducing the compound's potency.[2]
Q4: How does the choice of solvent impact the stability of this compound?
Troubleshooting Guides
If you suspect that your this compound solution is degrading, this guide will help you systematically identify and resolve the issue.
Problem: Loss of compound activity or inconsistent experimental results.
This is often the first indication of compound degradation. The following workflow can help you troubleshoot the potential cause.
References
Technical Support Center: Troubleshooting Off-Target Effects of ICI-204448
This technical support guide is designed for researchers, scientists, and drug development professionals using ICI-204448. It provides troubleshooting guidance and answers to frequently asked questions regarding potential off-target effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected cellular phenotype after treatment with this compound that doesn't align with known κ-opioid receptor signaling. Could this be an off-target effect?
A1: Yes, it is possible that the observed phenotype is due to an off-target effect. This compound is a potent κ-opioid receptor agonist; however, like many small molecules, it may interact with other proteins, especially at higher concentrations.[1][2][3] An unexpected biological response is a primary indicator of a potential off-target interaction. To begin troubleshooting, it is crucial to confirm that the effect is not due to experimental artifacts and to validate on-target engagement.
Q2: How can we confirm that the biological effect we are seeing is a direct result of κ-opioid receptor activation by this compound?
A2: The most direct method to confirm on-target activity is to perform a "rescue" experiment using a specific κ-opioid receptor antagonist, such as nor-binaltorphimine (nor-BNI). If the observed phenotype is reversed or blocked by the co-administration of the antagonist, it strongly suggests that the effect is mediated through the κ-opioid receptor. Additionally, performing a dose-response curve for this compound should yield a potency that is consistent with its known affinity for the κ-opioid receptor.
Q3: We have observed an effect of this compound in a cell line that does not express the κ-opioid receptor. What are the next steps to identify the off-target?
A3: Observing an effect in a null cell line is strong evidence of an off-target interaction. The next steps should focus on identifying the responsible protein. A common approach is to perform a broad screen, such as a commercially available kinase or GPCR panel, to identify potential binding partners. More advanced techniques like cellular thermal shift assays (CETSA) or chemoproteomics can also be employed to identify the cellular targets of this compound in an unbiased manner.[4]
Q4: Can off-target effects of this compound be beneficial for our research or therapeutic application?
A4: While "off-target" often has a negative connotation, it is possible for these interactions to have therapeutically relevant effects, a concept known as polypharmacology.[5] For example, if this compound is found to interact with another protein involved in a disease pathway, this could represent a novel therapeutic opportunity. However, in a research setting, it is critical to deconvolute on- and off-target effects to accurately understand the biology of the κ-opioid receptor.[6]
Troubleshooting Guide
If you suspect an off-target effect of this compound, follow this structured troubleshooting guide:
-
Validate On-Target Engagement:
-
Antagonist Challenge: Perform experiments with and without a selective κ-opioid receptor antagonist (e.g., nor-binaltorphimine). A reversal of the phenotype by the antagonist points to an on-target effect.
-
Dose-Response Analysis: Generate a full dose-response curve. The EC50 or IC50 should be in line with the known binding affinity of this compound for the κ-opioid receptor.
-
-
Control for Non-Specific Effects:
-
Use a Null Cell Line: Test this compound in a cell line that does not express the κ-opioid receptor. Any observed activity is likely due to an off-target effect.
-
Use a Structurally Related Inactive Compound: If available, use a structurally similar molecule that is known to be inactive at the κ-opioid receptor. This can help to rule out effects due to the chemical scaffold itself.
-
-
Identify the Off-Target:
-
Kinase and Receptor Profiling: Screen this compound against a panel of kinases, GPCRs, and ion channels to identify potential off-target interactions.
-
Cellular Target Engagement Assays: Use techniques like CETSA to confirm that this compound is binding to a suspected off-target protein within the cell.[4]
-
Genetic Approaches: Use siRNA, shRNA, or CRISPR to knock down the expression of a suspected off-target protein. If the phenotype of this compound is diminished, it provides strong evidence for that off-target interaction.[6]
-
Data Presentation
While a comprehensive public off-target profile for this compound is not available, the following table summarizes its known on-target binding affinity. This data can be used as a reference point when evaluating the potency of observed off-target effects.
| Compound | Target | Assay | Organism | Ki (nM) | Reference |
| This compound | κ-opioid receptor | [3H]-Bremazocine Displacement | Guinea Pig | 1.2 | [1] |
Experimental Protocols
Protocol 1: Antagonist Rescue Experiment
Objective: To determine if the observed effect of this compound is mediated by the κ-opioid receptor.
Methodology:
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate one set of cells with a selective κ-opioid receptor antagonist (e.g., 100 nM nor-binaltorphimine) for 1-2 hours.
-
Treatment with this compound: Add this compound at a concentration known to produce the phenotype of interest to both antagonist-treated and untreated cells. Include a vehicle control group.
-
Incubation: Incubate for the desired time period.
-
Assay: Perform the relevant assay to measure the phenotype (e.g., Western blot, gene expression analysis, cell viability assay).
-
Data Analysis: Compare the effect of this compound in the presence and absence of the antagonist. A significant reduction in the effect of this compound in the presence of the antagonist indicates an on-target mechanism.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the binding of this compound to its target and potential off-targets in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture cells to confluency and treat with either vehicle or a high concentration of this compound (e.g., 10-100 µM) for 1 hour.
-
Cell Lysis: Harvest and lyse the cells to obtain a soluble protein fraction.
-
Temperature Gradient: Aliquot the cell lysates and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Protein Detection: Analyze the amount of the target protein and potential off-target proteins remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Generate a "melting curve" for each protein of interest, plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.
Visualizations
Caption: On-target vs. hypothetical off-target signaling pathways for this compound.
Caption: Troubleshooting workflow for unexpected phenotypes observed with this compound.
Caption: Logical framework for validating on-target effects of this compound.
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ICI-204,448 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of ICI-204448
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance and answers to frequently asked questions (FAQs) for researchers working to improve the oral bioavailability of the peripherally selective kappa-opioid agonist, ICI-204448. Given that this compound is a poorly water-soluble compound, this guide focuses on established formulation strategies to enhance its dissolution and absorption.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenge is its low aqueous solubility. For a drug to be absorbed orally, it must first dissolve in the gastrointestinal (GI) fluids. Poor solubility leads to a low dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble compounds. This can result in low and variable plasma concentrations after oral administration.
Q2: Which formulation strategies are most promising for improving the bioavailability of a poorly soluble drug like this compound?
A2: Several strategies can be employed to enhance the bioavailability of poorly soluble drugs.[1] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (e.g., micronization, nanosuspension).[1]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level to improve its dissolution rate.
-
Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS).
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the drug's solubility.
The choice of strategy depends on the specific physicochemical properties of this compound and the desired pharmacokinetic profile.
Q3: How does a nanosuspension formulation improve bioavailability?
A3: A nanosuspension consists of pure, poorly water-soluble drug particles with a size in the nanometer range, stabilized by surfactants and polymers. The small particle size leads to a significant increase in the surface area-to-volume ratio, which in turn increases the dissolution velocity of the drug in the GI tract. This enhanced dissolution rate can lead to improved absorption and higher bioavailability.[2]
Q4: What are the advantages of using a solid dispersion approach?
A4: Solid dispersions improve drug dissolution by presenting the drug in an amorphous state, which has a higher energy state and is more soluble than the crystalline form. The hydrophilic carrier also improves the wettability of the drug. This can lead to a rapid increase in drug concentration in the GI fluids, creating a supersaturated state that enhances absorption.[3]
Q5: When should I consider a Self-Emulsifying Drug Delivery System (SEDDS)?
A5: SEDDS are a good option for highly lipophilic drugs. These systems are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in the GI fluids. The drug remains solubilized in the small lipid droplets, providing a large surface area for absorption. SEDDS can also enhance lymphatic transport, which can help bypass first-pass metabolism in the liver.
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their experiments to improve the bioavailability of this compound.
Issue 1: Low and inconsistent oral bioavailability despite using a formulation strategy.
| Possible Cause | Troubleshooting Steps |
| Inadequate formulation optimization. | - Nanosuspension: Ensure the particle size is consistently in the target range and that the stabilizer concentration is optimal to prevent particle aggregation. - Solid Dispersion: Confirm through characterization techniques (e.g., DSC, XRD) that the drug is in an amorphous state within the polymer matrix. The drug-to-polymer ratio may need to be adjusted. - SEDDS: The oil, surfactant, and co-solvent ratios may not be optimal. Re-evaluate the phase diagram to identify a stable and efficient self-emulsifying region. |
| Drug precipitation in the GI tract. | The formulation may create a supersaturated solution that is not stable, leading to drug precipitation before it can be absorbed. Consider adding a precipitation inhibitor to the formulation (e.g., a polymer like HPMC in a solid dispersion or SEDDS). |
| High first-pass metabolism. | Even with improved dissolution, the drug may be extensively metabolized in the gut wall or liver. Investigate the metabolic stability of this compound in vitro. If first-pass metabolism is high, a strategy that promotes lymphatic absorption (e.g., SEDDS) might be more effective. |
| P-glycoprotein (P-gp) efflux. | The drug may be a substrate for efflux transporters like P-gp, which pump it back into the GI lumen after absorption. This can be investigated using in vitro models like Caco-2 cell monolayers. Some formulation excipients (e.g., certain surfactants used in SEDDS) can inhibit P-gp. |
Issue 2: Difficulty in preparing a stable nanosuspension.
| Possible Cause | Troubleshooting Steps |
| Particle aggregation. | The concentration or type of stabilizer (surfactant/polymer) is not adequate. Screen different stabilizers and concentrations to find the optimal combination that provides sufficient steric or electrostatic stabilization. |
| Crystal growth (Ostwald ripening). | This can occur during storage. Ensure the formulation is stored at an appropriate temperature. The choice of stabilizer can also influence long-term stability. |
| Inconsistent particle size. | The processing parameters (e.g., milling time, pressure in high-pressure homogenization) are not optimized. Systematically vary these parameters to achieve a narrow and reproducible particle size distribution. |
Issue 3: Poor in vitro-in vivo correlation (IVIVC).
| Possible Cause | Troubleshooting Steps |
| Inappropriate in vitro dissolution method. | The dissolution medium may not be biorelevant. Use simulated gastric and intestinal fluids (SGF and SIF) that mimic the in vivo conditions more closely. |
| Complex in vivo factors not captured by in vitro tests. | Factors such as GI motility, food effects, and drug-gut interactions can influence absorption. While a perfect IVIVC is not always achievable, refining the in vitro model to be more physiologically relevant can improve the correlation. |
Data Presentation
The following tables provide illustrative data on the potential improvements in bioavailability that can be achieved with different formulation strategies for poorly soluble drugs. Note: This data is not specific to this compound and is provided for exemplary purposes.
Table 1: Illustrative Bioavailability Enhancement with Nanosuspension Formulations
| Drug | Formulation | Relative Bioavailability Increase (Fold) | Reference |
| Drug A (BCS Class II) | Nanosuspension vs. Coarse Powder | 3.35 | [4] |
| Drug B (BCS Class II) | Nanosuspension vs. Marketed Formulation | 1.9 | [4] |
| Meloxicam | Lyophilized Nanosuspension vs. Nanosuspension | 5 | [5] |
Table 2: Illustrative Bioavailability Enhancement with Solid Dispersion Formulations
| Drug | Carrier | Drug:Carrier Ratio | Relative Bioavailability Increase (Fold vs. Pure Drug) |
| Oleanolic Acid | PVP VA 64 | 1:9 | ~90% release in 10 min vs. 37% in 2h |
| Docetaxel | Emulsified Solid Dispersion | - | 12.7 (dissolution), 34.2 (solubility) |
| A Poorly Soluble Drug | PVP | 1:5 | Markedly improved dissolution |
Table 3: Illustrative Bioavailability Enhancement with SEDDS Formulations
| Drug | Oil, Surfactant, Co-surfactant | Relative Bioavailability Increase (Fold) |
| Cepharanthine | Isopropyl palmitate, Cremophor RH40, PEG 200 | Significantly improved in rats |
| Poorly Soluble Drug | Not Specified | Can bypass first-pass effect |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of the Suspension:
-
Disperse a known amount of this compound in an aqueous solution containing a predetermined concentration of a stabilizer (e.g., Poloxamer 188 or a combination of stabilizers).
-
The drug concentration is typically between 1% and 10% (w/v).
-
-
Milling:
-
Transfer the suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill the suspension at a controlled temperature for a specified duration (e.g., 24-48 hours). The milling speed and bead size should be optimized.
-
-
Separation:
-
Separate the nanosuspension from the milling media by filtration or centrifugation.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the suspension.
-
Evaluate the dissolution rate of the nanosuspension compared to the unformulated drug using a USP dissolution apparatus in a biorelevant medium.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solution Preparation:
-
Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile organic solvent (e.g., methanol, ethanol). The drug-to-polymer ratio should be systematically varied (e.g., 1:1, 1:5, 1:9).
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature.
-
-
Drying and Milling:
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle, and then sieve to obtain a uniform particle size.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Assess the dissolution rate of the solid dispersion compared to the pure drug and a physical mixture of the drug and polymer.
-
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Kolliphor RH40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select the most suitable excipients based on the solubility studies.
-
Prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios.
-
For each mixture, titrate with water and observe the formation of emulsions to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a formulation from the optimal self-emulsifying region of the phase diagram.
-
Dissolve the required amount of this compound in the mixture of oil, surfactant, and co-solvent with gentle stirring.
-
-
Characterization:
-
Assess the self-emulsification time and the resulting droplet size upon dilution in an aqueous medium.
-
Evaluate the stability of the emulsion and check for any drug precipitation upon dilution.
-
Perform in vitro dissolution studies to determine the drug release profile from the SEDDS formulation.
-
Mandatory Visualizations
Caption: Workflow for selecting and optimizing a bioavailability enhancement strategy.
Caption: Simplified signaling pathway of the kappa-opioid receptor activated by this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updates on the conversion of nanosuspensions to solid oral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ICI-204448 Vehicle Solution Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the preparation of ICI-204448 vehicle solutions for experimental use. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is soluble in DMSO up to 125 mg/mL or 100 mM.[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of moisture can significantly impact its solubility.[1]
Q2: How should I store the solid compound and the prepared stock solution?
A2: The solid form of this compound should be stored at 4°C, sealed, and away from moisture.[1] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: Can I dissolve this compound directly in aqueous solutions like saline or phosphate-buffered saline (PBS)?
A3: Direct dissolution of this compound in aqueous solutions is not recommended due to its limited aqueous solubility. To prepare a vehicle solution for in vivo experiments, it is best to first dissolve the compound in a minimal amount of DMSO and then dilute this stock solution with a suitable aqueous vehicle.
Q4: What is a suitable vehicle for in vivo administration of this compound?
A4: While specific vehicle formulations for this compound are not extensively published, a common method for administering compounds with similar properties involves creating a stock solution in DMSO and then diluting it with a sterile isotonic vehicle such as 0.9% sodium chloride (saline) for injection. The final concentration of DMSO in the vehicle should be minimized to avoid potential toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock solution with aqueous vehicle. | The concentration of this compound in the final solution exceeds its solubility in the mixed solvent system. The final percentage of DMSO is too low to maintain solubility. | 1. Increase the final DMSO concentration: While keeping it as low as possible for in vivo studies, a slightly higher percentage of DMSO may be necessary. Test different final DMSO concentrations (e.g., 5%, 10%) to find the optimal balance between solubility and tolerability. 2. Lower the final concentration of this compound: If the experimental design allows, reducing the final concentration of the compound may prevent precipitation. 3. Use a co-solvent: Consider the addition of a biocompatible co-solvent such as PEG300, PEG400, or Tween 80 to the aqueous vehicle to improve solubility. A typical formulation could be a mixture of DMSO, PEG300, and saline. 4. Warm the vehicle: Gently warming the aqueous vehicle to 37°C before adding the DMSO stock solution may help to keep the compound in solution. Ensure the final solution is at an appropriate temperature for administration. |
| Difficulty dissolving this compound in DMSO. | The DMSO may have absorbed moisture. The concentration is too high. | 1. Use fresh, anhydrous DMSO: Ensure the DMSO is of high purity and has been stored properly to prevent water absorption.[1] 2. Apply gentle heat and sonication: Use a water bath (37°C) and sonication to aid in dissolution.[2] 3. Prepare a more dilute stock solution: If solubility issues persist, prepare a stock solution with a lower concentration. |
| Inconsistent experimental results. | The compound may have degraded due to improper storage or handling. The vehicle solution was not prepared fresh or was stored improperly. | 1. Follow recommended storage conditions: Store the solid compound and stock solutions as recommended (-80°C for long-term storage of solutions).[1] 2. Prepare fresh vehicle solutions: It is best practice to prepare the final vehicle solution fresh on the day of the experiment. 3. Ensure complete dissolution: Visually inspect the solution to ensure there are no visible particles before administration. |
Experimental Protocol: Preparation of this compound Vehicle Solution for Subcutaneous Injection
This protocol provides a general method for preparing a vehicle solution of this compound suitable for subcutaneous administration in animal models. Note: This is a suggested protocol and may require optimization based on the specific experimental requirements.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare a 10 mg/mL Stock Solution in DMSO:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile vial, add the appropriate volume of anhydrous DMSO to achieve a concentration of 10 mg/mL. For example, to 10 mg of this compound, add 1 mL of DMSO.
-
Vortex and/or sonicate the solution gently until the compound is completely dissolved. A brief warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Prepare the Final Vehicle Solution (Example for a 1 mg/mL final concentration):
-
This example creates a final vehicle with 10% DMSO in saline. Adjust the volumes as needed for your target concentration and desired DMSO percentage.
-
In a sterile vial, add 900 µL of sterile 0.9% saline.
-
Add 100 µL of the 10 mg/mL this compound stock solution in DMSO to the saline.
-
Mix the solution thoroughly by gentle inversion or vortexing.
-
The final solution will contain 1 mg/mL of this compound in a vehicle of 10% DMSO and 90% saline.
-
Administer the freshly prepared solution to the experimental animals.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | Up to 125 mg/mL (249.09 mM) | [1] |
| Molar Mass | 501.83 g/mol | [1] |
| Storage (Solid) | 4°C, sealed, away from moisture | [1] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Visualizations
Caption: Troubleshooting workflow for this compound vehicle solution preparation.
References
Technical Support Center: Minimizing CNS Penetration of ICI-204448
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at minimizing the central nervous system (CNS) penetration of ICI-204448, a peripherally selective kappa-opioid agonist.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing its CNS penetration important?
A1: this compound is a potent kappa-opioid receptor agonist with limited access to the central nervous system.[1][2] Minimizing CNS penetration is crucial to reduce the risk of centrally-mediated side effects, such as sedation, dysphoria, and respiratory depression, which are common with opioid agonists that cross the blood-brain barrier (BBB). By restricting its action to the periphery, the therapeutic benefits, such as analgesia in peripheral tissues, can be maximized while enhancing the safety profile of the drug.
Q2: What are the primary mechanisms that limit the CNS penetration of drugs like this compound?
A2: The two primary mechanisms are:
-
Physicochemical Properties: Compounds with lower lipophilicity and a higher polar surface area tend to have reduced passive diffusion across the lipophilic blood-brain barrier. A good correlation has been observed between the lipophilicity of opioids and their degree of CNS penetration.[1]
-
Active Efflux Transport: The blood-brain barrier is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump substrates from the brain back into the bloodstream, thereby limiting their accumulation in the CNS.
Q3: How can I assess the CNS penetration of this compound in my experiments?
A3: CNS penetration is typically assessed using a combination of in vitro and in vivo methods:
-
In Vitro Permeability Assays: These assays, using cell lines like Caco-2 or MDCK, help determine the apparent permeability (Papp) and the potential for active transport (efflux ratio).
-
In Vivo Pharmacokinetic Studies: These studies in animal models (e.g., mice, rats) are used to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma partition coefficient (Kp,uu,brain), which are considered the gold standard for assessing CNS penetration.
Q4: What is the significance of the unbound brain-to-plasma partition coefficient (Kp,uu,brain)?
A4: Kp,uu,brain is a critical parameter as it represents the ratio of the unbound drug concentration in the brain to that in the plasma at steady-state. It is considered a more accurate predictor of the pharmacologically active concentration at the target site within the CNS than the total brain-to-plasma ratio (Kp), as it accounts for differential binding to plasma and brain tissue proteins.
Troubleshooting Guides
Troubleshooting High Variability in In Vitro Permeability Assays
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in Papp values for this compound across replicate wells. | Inconsistent cell monolayer integrity. | Ensure consistent cell seeding density and culture conditions. Regularly monitor the transendothelial electrical resistance (TEER) of the monolayers to confirm their integrity before and after the experiment. |
| Poor solubility of this compound in the assay buffer. | Determine the aqueous solubility of this compound in the assay buffer. If solubility is low, consider adding a small, non-toxic percentage of a co-solvent like DMSO. Ensure the final concentration of the co-solvent is consistent across all wells. | |
| Non-specific binding to the assay plates or apparatus. | Use low-binding plates. Include control wells with a known low-binding compound to assess the extent of non-specific binding in your assay system. |
Troubleshooting Unexpectedly High CNS Penetration In Vivo
| Observed Issue | Potential Cause | Recommended Solution |
| Higher than expected Kp or Kp,uu,brain values for this compound. | Saturation of efflux transporters (e.g., P-gp) at the BBB. | This can occur at high doses. Perform a dose-escalation study to determine if the CNS penetration of this compound is dose-dependent. A non-linear increase in brain concentrations with increasing doses may suggest transporter saturation. |
| Inhibition of efflux transporters by co-administered compounds. | If this compound is being tested in combination with other drugs, investigate whether any of the co-administered compounds are known P-gp inhibitors. | |
| Disruption of the blood-brain barrier integrity in the animal model. | In disease models, particularly those involving neuroinflammation, the integrity of the BBB may be compromised. Assess BBB integrity in your model using a marker compound with known low permeability, such as sucrose or dextran. |
Quantitative Data Summary
Table 1: Illustrative In Vitro Permeability Data for this compound and Control Compounds
| Compound | Apparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) | Interpretation |
| This compound | 0.5 | 5.0 | Low passive permeability, likely a P-gp substrate. |
| Propranolol | 20.0 | 1.0 | High passive permeability, not a P-gp substrate. |
| Atenolol | 0.2 | 1.0 | Low passive permeability, not a P-gp substrate. |
| Verapamil | 15.0 | 3.5 | High passive permeability, known P-gp substrate. |
Table 2: Illustrative In Vivo CNS Penetration Data for this compound and Other Kappa-Opioid Agonists
| Compound | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu,brain) | Interpretation |
| This compound | 0.1 | 0.05 | Very low CNS penetration. |
| U-50488H | 2.5 | 1.2 | High CNS penetration. |
| Tifluadom | 3.0 | 1.5 | High CNS penetration. |
Experimental Protocols
Protocol 1: In Vitro Bidirectional Permeability Assay using MDCK-MDR1 Cells
This protocol is designed to determine the apparent permeability (Papp) of this compound and its potential as a substrate for the P-glycoprotein (MDR1) efflux transporter.
Materials:
-
MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
This compound, control compounds (propranolol, atenolol, verapamil)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell® inserts at a density of approximately 1 x 10⁵ cells/cm².
-
Monolayer Formation: Culture the cells for 4-6 days to allow for the formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transendothelial electrical resistance (TEER) of the monolayers using a voltmeter. TEER values should be stable and above a predetermined threshold (e.g., >200 Ω·cm²) to confirm monolayer integrity.
-
Permeability Experiment (Apical to Basolateral - A→B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the transport buffer containing this compound (at a specified concentration, e.g., 1 µM) to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
Permeability Experiment (Basolateral to Apical - B→A): a. Repeat the process, but add the drug-containing buffer to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)
Protocol 2: In Vivo Determination of Brain-to-Plasma Ratio (Kp) in Mice
This protocol describes the procedure to determine the total brain and plasma concentrations of this compound following systemic administration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation for subcutaneous or intravenous administration
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes)
-
Brain homogenization equipment
-
LC-MS/MS system for quantification
Procedure:
-
Drug Administration: Administer this compound to mice at a predetermined dose and route (e.g., 10 mg/kg, s.c.).
-
Sample Collection: At a specified time point post-administration (e.g., 1 hour, corresponding to the expected Tmax), anesthetize the mice.
-
Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge to separate plasma.
-
Brain Collection: Perfuse the mice with ice-cold saline to remove blood from the brain vasculature. Excise the whole brain.
-
Sample Processing: a. Store plasma samples at -80°C until analysis. b. Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline).
-
Quantification: Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the brain concentration (ng/g of tissue). b. Calculate the plasma concentration (ng/mL). c. Determine the brain-to-plasma ratio (Kp): Kp = Brain Concentration / Plasma Concentration
Visualizations
Caption: Workflow for in vitro permeability assessment of this compound.
Caption: Workflow for in vivo determination of the brain-to-plasma ratio (Kp).
Caption: Role of P-glycoprotein in limiting CNS entry of this compound.
References
Technical Support Center: Overcoming Poor Solubility of ICI-204448 In Vitro
This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of ICI-204448 in aqueous solutions for in vitro experiments. The following information is intended for researchers, scientists, and drug development professionals to help ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and peripherally selective κ-opioid agonist.[1][2] Like many small molecule compounds developed for pharmacological research, it can exhibit poor aqueous solubility, which can lead to challenges in preparing stock solutions and achieving desired concentrations in in vitro assays. This can result in precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the initial steps to take when encountering solubility issues with this compound?
When you observe precipitation or have difficulty dissolving this compound, the first step is to prepare a fresh stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds.[3] It is crucial to ensure the final concentration of the organic solvent in your assay medium is low enough to avoid affecting the experimental results, typically below 0.5% for many cell-based assays.[3]
Q3: Can adjusting the pH of the buffer help to dissolve this compound?
Yes, for ionizable compounds, altering the pH of the solution can significantly impact solubility.[3] this compound possesses a carboxylic acid group, suggesting that its solubility may increase in a more basic (higher pH) environment. Experimenting with different pH values for your buffer system could identify a range where the compound is more soluble.
Q4: Are there any recommended solubilizing agents or excipients for compounds like this compound?
Several solubilizing agents can be employed to enhance the aqueous solubility of poorly soluble drugs for in vitro studies. These include co-solvents, surfactants, and complexing agents.[4][5][6] The choice of agent will depend on the specific requirements and constraints of your experimental system.
Troubleshooting Guide
Issue: Precipitation observed when diluting DMSO stock solution in aqueous buffer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Low Aqueous Solubility | Utilize a co-solvent to increase the solubility of this compound in the final aqueous solution.[3][7][8] | Protocol 1: Co-Solvent Method |
| Employ surfactants to aid in the dispersion of the compound.[9][10] | Protocol 2: Surfactant Method | |
| pH-Dependent Solubility | Adjust the pH of the aqueous buffer to a level that favors the ionized (more soluble) form of this compound.[3] | Protocol 3: pH Adjustment |
| Compound Aggregation | Use sonication to break up aggregates and improve dispersion.[10] | Briefly sonicate the solution after dilution. |
Experimental Protocols
Protocol 1: Co-Solvent Method
Objective: To enhance the solubility of this compound using a water-miscible organic co-solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a separate tube, mix the required volume of the co-solvent with the aqueous buffer. The final concentration of the co-solvent should be optimized and tested for compatibility with your assay.
-
Add the this compound DMSO stock solution to the co-solvent/buffer mixture while vortexing to ensure rapid dispersion.
-
Visually inspect for any signs of precipitation.
-
Include a vehicle control with the same final concentrations of DMSO and co-solvent in your experiment.
Protocol 2: Surfactant Method
Objective: To improve the dispersion of this compound using a surfactant.
Materials:
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Prepare the aqueous buffer containing the desired final concentration of the surfactant. The concentration should be kept low to avoid cytotoxicity in cell-based assays.
-
Add the this compound DMSO stock solution to the surfactant-containing buffer with gentle mixing.
-
Observe the solution for any precipitation.
-
A vehicle control with the same final concentrations of DMSO and surfactant is essential.
Protocol 3: pH Adjustment
Objective: To increase the solubility of this compound by modifying the pH of the buffer.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer with adjustable pH
-
Acid/base solutions for pH adjustment (e.g., HCl, NaOH)
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 7.4, 7.8, 8.2).
-
Dilute the this compound DMSO stock solution into each buffer to the desired final concentration.
-
Visually assess the solubility at each pH.
-
Select the pH that provides the best solubility without compromising the integrity of your experimental system. Ensure the chosen pH is compatible with your cells or assay components.
Visualizations
Caption: Experimental workflow for addressing this compound solubility.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Signaling pathway of this compound after solubilization.
References
- 1. ICI-204,448 - Wikipedia [en.wikipedia.org]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solubilizer Excipients - Protheragen [protheragen.ai]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: ICI-204448 Quality Control and Purity Assessment
This guide provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of ICI-204448. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
For optimal stability, this compound should be stored under specific conditions to prevent degradation. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1]
| Storage Condition | Duration | Notes |
| -80°C | 6 months | Sealed, away from moisture.[1] |
| -20°C | 1 month | Sealed, away from moisture.[1] |
| Room Temperature | Varies | Suitable for short-term handling in the continental US; conditions may vary elsewhere.[1] |
2. What analytical methods are recommended for assessing the purity of this compound?
A multi-faceted approach employing various analytical techniques is the most robust strategy for purity determination. Each method provides unique insights into the nature and quantity of potential impurities. The use of simultaneous methods can enhance the problem-solving power compared to a single technique.[2][3]
| Technique | Principle | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase.[3] | Rapid, qualitative assessment of purity and presence of impurities. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules. | Confirmation of molecular weight and structural elucidation of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation and identification of impurities. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Absorption of infrared radiation by molecular vibrations.[2] | Identification of functional groups and confirmation of compound identity.[2] |
3. How should I interpret the purity results from different analytical techniques?
It is common to observe slight variations in purity values obtained from different analytical methods. This is because each technique has different principles of separation and detection. A comprehensive purity assessment considers the results from multiple methods to provide a complete picture of the compound's quality.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
Inconsistent results can often be traced back to the quality and handling of the compound.
Troubleshooting Workflow: Investigating Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Observed degradation of the compound.
Degradation can occur due to improper storage, handling, or exposure to environmental factors.[4] Stability testing is crucial to establish recommended storage conditions and shelf life.[4]
Recommended Actions:
-
Review Storage Conditions: Ensure the compound is stored according to the recommended guidelines (see FAQ 1).
-
Perform Stability Studies: If you suspect degradation under your specific experimental conditions, a stability study may be necessary. This involves analyzing the compound's purity at different time points under various conditions (e.g., temperature, humidity, light).[4][5]
-
Forced Degradation Studies: These studies can help identify potential degradation products and pathways.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC (RP-HPLC) method for purity assessment.
General RP-HPLC Workflow
Caption: General workflow for RP-HPLC analysis.
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable buffer.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a known concentration.
-
Prepare the sample solution of the batch to be tested at a similar concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution may be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time.
-
Inject the sample solution.
-
Integrate the peak areas of the main component and any impurities.
-
-
Purity Calculation:
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for qualitative purity assessment.
Methodology:
-
Plate Preparation: Use a silica gel TLC plate.
-
Sample Application: Spot a small amount of the dissolved compound onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase. Allow the solvent front to move up the plate.
-
Visualization:
-
Visualize the spots under UV light.
-
Alternatively, use a staining reagent (e.g., potassium permanganate) if the compound is not UV-active.
-
-
Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.
Stability Testing
Stability studies are essential to ensure the quality, safety, and efficacy of a pharmaceutical product over time.[5] These studies should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[4][6]
Types of Stability Studies:
| Study Type | Purpose | Typical Conditions |
| Real-time Stability | To establish the shelf life under recommended storage conditions.[7] | 25°C / 60% RH or 30°C / 65% RH |
| Accelerated Stability | To predict the long-term stability in a shorter period.[7] | 40°C / 75% RH |
| Forced Degradation | To identify potential degradation products and pathways. | Exposure to heat, light, humidity, acid, base, and oxidation. |
Stability Indicating Method:
It is crucial to use a validated stability-indicating analytical method, such as HPLC, that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[4]
Disclaimer: The information provided in this technical support guide is for research purposes only. The experimental protocols are generalized and may require optimization for your specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ICH Stability Testing [intertek.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Preparing Stability Protocols for Development and Commercial Products [researchandmarkets.com]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
Validation & Comparative
A Comparative Guide to ICI-204448 and Other Kappa-Opioid Agonists for Researchers
This guide provides a detailed comparison of the kappa-opioid receptor (KOR) agonist ICI-204448 with other well-established KOR agonists, namely U-50488, U-69593, and Salvinorin A. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and methodologies.
Introduction to Kappa-Opioid Receptor Agonists
The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating pain, addiction, mood, and various other physiological processes. KOR agonists have been a subject of intense research for their potential therapeutic applications, particularly as analgesics with a lower risk of abuse compared to mu-opioid receptor agonists. However, the clinical development of KOR agonists has been hampered by centrally-mediated side effects such as dysphoria, sedation, and hallucinations.
This guide focuses on this compound, a KOR agonist noted for its peripheral selectivity, and compares its pharmacological profile with the widely studied centrally active agonists U-50488, U-69593, and the naturally occurring Salvinorin A. A key aspect of this comparison is the differential engagement of downstream signaling pathways, namely the G-protein-dependent pathway, associated with therapeutic effects, and the β-arrestin-mediated pathway, which is often linked to adverse effects.
Quantitative Comparison of KOR Agonists
The following table summarizes the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of the compared KOR agonists. It is important to note that specific quantitative in vitro data for this compound is limited in publicly available literature, with its characterization primarily focusing on its potent in vivo activity and peripheral selectivity.
| Compound | Type | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) in [35S]GTPγS Assay | Notes |
| This compound | Peripherally Selective Agonist | Data not readily available | Data not readily available | Characterized as a potent KOR agonist with limited CNS penetration. Displaces [3H]-bremazocine binding.[1][2][3] |
| U-50488 | Centrally Active Agonist | ~1.3[4] | ~117 | A selective KOR agonist, often used as a standard in research. |
| U-69593 | Centrally Active Agonist | ~0.41 | ~14.1 | A potent and selective KOR agonist, frequently used as a research tool. |
| Salvinorin A | Centrally Active Agonist | ~33 | ~49 | A potent, naturally occurring KOR agonist with a unique non-nitrogenous structure. |
Note: Ki and EC50 values can vary depending on the specific experimental conditions, cell lines, and radioligands used.
In Vivo Performance and Effects
The primary distinction of this compound lies in its in vivo profile, where it exhibits potent kappa-opioid agonist activity with significantly reduced central nervous system (CNS) effects compared to other KOR agonists.
This compound:
-
Peripheral Action: Ex vivo binding studies have shown that while well-absorbed after subcutaneous administration, this compound achieves substantially lower brain levels compared to U-50488H.[1][2] This peripheral selectivity is a key feature being explored for therapeutic applications where central side effects are undesirable.
-
Analgesia: In a rat model of mononeuropathy, intraplantar injection of this compound produced a significant antinociceptive effect in the injured paw without affecting the contralateral paw, indicating a local, peripheral action.[5]
-
Cardioprotection: Studies in rat models of myocardial infarction have demonstrated that this compound can reduce infarct size, suggesting a cardioprotective role for peripherally acting KOR agonists.[6]
U-50488, U-69593, and Salvinorin A:
-
Central Effects: These agonists readily cross the blood-brain barrier and are known to produce a range of centrally-mediated effects, including analgesia, sedation, and dysphoria.[7][8][9]
-
Behavioral Effects: In animal models, these compounds can attenuate cocaine-seeking behavior, highlighting the role of central KOR activation in addiction pathways.[7] Salvinorin A is also known for its potent hallucinogenic effects in humans, which are mediated through KOR activation in the brain.
Signaling Pathways and Biased Agonism
The activation of KORs by agonists can trigger two main intracellular signaling cascades: a G-protein-mediated pathway and a β-arrestin-mediated pathway. There is growing evidence that the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus, are primarily mediated by the G-protein pathway. Conversely, the recruitment of β-arrestin is thought to contribute to the undesirable side effects, such as dysphoria and sedation.[9]
The concept of "biased agonism" refers to the ability of a ligand to preferentially activate one signaling pathway over another. The development of G-protein-biased KOR agonists is a major goal in modern pharmacology to create safer and more effective therapeutics. While comprehensive data on the signaling bias of this compound is not widely available, its peripheral restriction inherently mitigates the central side effects associated with β-arrestin recruitment in the brain.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize KOR agonists are provided below. These protocols are synthesized from various sources to provide a comprehensive guide for researchers.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins, a primary step in the signaling cascade of GPCRs like the KOR.
Objective: To determine the potency (EC50) and efficacy (Emax) of a KOR agonist in stimulating G-protein activation.
Materials:
-
Cell membranes expressing the kappa-opioid receptor (e.g., from CHO-hKOR cells).
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Unlabeled GTPγS (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Test compound (KOR agonist) at various concentrations.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the KOR. Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Cell membranes (e.g., 10-20 µg of protein per well).
-
Assay buffer containing GDP (e.g., 10 µM).
-
Varying concentrations of the test compound.
-
For basal binding, add buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [35S]GTPγS to each well to a final concentration of approximately 0.1 nM to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the agonist concentration to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This cell-based assay quantifies the recruitment of β-arrestin to the activated KOR, providing a measure of the engagement of the β-arrestin pathway.
Objective: To determine the potency (EC50) and efficacy (Emax) of a KOR agonist in inducing β-arrestin recruitment.
Materials:
-
PathHunter® cell line stably expressing the KOR tagged with a ProLink™ fragment and β-arrestin fused to an Enzyme Acceptor fragment.
-
Cell Plating Reagent.
-
Test compound (KOR agonist) at various concentrations.
-
PathHunter® Detection Reagents.
-
White, clear-bottom 384-well plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Culture the PathHunter® cells according to the manufacturer's protocol.
-
On the day before the assay, plate the cells in the 384-well plates at the recommended density (e.g., 5,000-10,000 cells per well).
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compound in an appropriate buffer.
-
Add a small volume (e.g., 5 µL) of the diluted compound to the respective wells of the cell plate. Include a vehicle control and a reference full agonist.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection:
-
Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Signal Reading: Read the chemiluminescent signal using a plate luminometer.
-
Data Analysis: Normalize the data to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation). Plot the normalized response against the logarithm of the agonist concentration to determine the EC50 and Emax values.
Conclusion
This compound presents a distinct profile among KOR agonists due to its peripheral selectivity, which translates to a reduced potential for centrally-mediated side effects. While direct in vitro quantitative comparisons with centrally acting agonists like U-50488, U-69593, and Salvinorin A are limited, its in vivo efficacy in preclinical models of pain and cardioprotection highlights its therapeutic potential. The differential engagement of G-protein versus β-arrestin signaling pathways remains a critical area of investigation for the development of safer KOR-targeted therapeutics. The experimental protocols provided in this guide offer a foundation for researchers to further characterize and compare the pharmacological properties of novel and existing KOR agonists.
References
- 1. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Kappa Opioid Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of kappa-opioid receptor agonists U69593, U50488H, spiradoline and salvinorin A on cocaine-induced drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to ICI-204448 and Centrally Acting Kappa Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peripherally selective kappa opioid receptor (KOR) agonist, ICI-204448, with several well-characterized centrally acting KOR agonists. The information presented herein is supported by experimental data from preclinical studies, offering a comprehensive resource for understanding their distinct pharmacological profiles.
Introduction to Kappa Opioid Receptor Agonists
The kappa opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that, upon activation, mediates a range of physiological effects, including analgesia, sedation, and dysphoria.[1] While the analgesic properties of KOR agonists make them attractive therapeutic targets for pain management, their clinical utility has been hampered by centrally mediated adverse effects.[1]
Centrally acting KOR agonists readily cross the blood-brain barrier and exert their effects on KORs within the central nervous system (CNS). This can lead to undesirable side effects such as dysphoria, hallucinations, and sedation.[2] In contrast, peripherally selective KOR agonists like this compound are designed to have limited access to the CNS, thereby aiming to provide therapeutic benefits, such as analgesia in peripheral tissues, without the associated central side effects.[3][4]
This guide will compare the in vitro and in vivo pharmacological properties of this compound with the following centrally acting KOR agonists:
-
U-50488H: A prototypical selective KOR agonist widely used in research.[5]
-
Salvinorin A: A potent and naturally occurring non-nitrogenous KOR agonist.[6]
-
Enadoline: A highly selective KOR agonist that has been studied in humans.[7]
-
Spiradoline: Another selective KOR agonist known for its central effects.[2]
Data Presentation: In Vitro and In Vivo Comparison
The following tables summarize the quantitative data for this compound and the selected centrally acting KOR agonists. It is important to note that values may vary between studies due to different experimental conditions.
Table 1: In Vitro Binding Affinity and Functional Potency at the Kappa Opioid Receptor
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) [GTPγS Assay] |
| This compound | 13.0 | 372 (IC50)[8] |
| U-50488H | 1.67 - 20.5[9][10] | 8.2[10] |
| Salvinorin A | 3.1 - 7.4[6] | 0.65 - 60[6] |
| Enadoline | ~1-2 (IC50) | Potent agonist |
| Spiradoline | ~8.6 | Potent agonist |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: In Vivo Potency for Analgesia and Central Nervous System Side Effects
| Compound | Analgesia (ED50, mg/kg) | Sedation/Motor Incoordination (ED50, mg/kg) | Conditioned Place Aversion (Dose, mg/kg) |
| This compound | ~0.04 (i.pl. in rat)[11] | Not reported to have central effects | Not reported to have central effects |
| U-50488H | 0.4 - 6.7 (s.c. in mice)[12] | 3.32 (rotarod in mice)[13] | Induces aversion[5] |
| Salvinorin A | 2.1 (s.c. in mice)[12] | Induces sedative-like effects[14] | Induces aversion |
| Enadoline | Highly potent | Produces sedation and dissociation in humans | Produces dysphoria in humans[7] |
| Spiradoline | Potent analgesic | Induces sedation in humans | Induces dysphoria and hallucinations in humans[2] |
Note: Data is compiled from various sources and experimental conditions may differ. ED50 values can vary significantly depending on the animal model and pain assay used.
Signaling Pathways of the Kappa Opioid Receptor
Activation of the KOR by an agonist initiates two primary intracellular signaling cascades: the G-protein dependent pathway and the β-arrestin pathway. The G-protein pathway is generally associated with the therapeutic analgesic effects, while the β-arrestin pathway is often linked to the adverse effects such as dysphoria and sedation.[4][15]
Kappa Opioid Receptor Signaling Pathways
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for Kappa Opioid Receptor
This protocol is used to determine the binding affinity (Ki) of a compound for the KOR.
Workflow for Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the KOR.
Materials:
-
Receptor source: Membranes from cells (e.g., CHO or HEK) stably expressing the human KOR.[16]
-
Radioligand: A selective KOR radioligand with high affinity, such as [³H]U-69,593.[17]
-
Test compound: The compound of interest (e.g., this compound).
-
Assay buffer: Typically 50 mM Tris-HCl, pH 7.4.[16]
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]
-
Filtration apparatus: A cell harvester with glass fiber filters.[16]
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the KOR in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer.[17]
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled KOR ligand).[16]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer.[16]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[17]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value is then calculated using the Cheng-Prusoff equation.[17]
[³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the functional potency (EC50) and efficacy (Emax) of a KOR agonist by quantifying G-protein activation.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a KOR agonist.
Materials:
-
Receptor source: Membranes from cells expressing the KOR.[1]
-
[³⁵S]GTPγS: A non-hydrolyzable analog of GTP.[1]
-
GDP: Guanosine diphosphate.[1]
-
Test compound: The KOR agonist of interest.
-
Assay buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.[1]
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Incubation: Incubate the membranes with GDP, varying concentrations of the test compound, and a fixed concentration of [³⁵S]GTPγS.[1]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[1]
-
Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to generate a dose-response curve. From this curve, the EC50 and Emax values can be determined.
In Vivo Behavioral Assays
This test measures the analgesic effect of a compound by assessing the latency of a mouse or rat to withdraw its tail from a noxious heat source.[18]
Objective: To assess the analgesic properties of a test compound.
Apparatus: Tail-flick meter with a radiant heat source.
Procedure:
-
Acclimatize the animal to the testing environment and restraining device.
-
Administer the test compound or vehicle control.
-
At a predetermined time after administration, place the animal's tail over the radiant heat source.
-
Measure the latency for the animal to flick its tail away from the heat. A cut-off time is used to prevent tissue damage.[18]
-
An increase in tail-flick latency compared to the vehicle control indicates an analgesic effect.
The rotarod test is used to evaluate the effect of a compound on motor coordination and balance, which can be indicative of sedation.[8][19]
Objective: To assess the sedative and motor-impairing effects of a test compound.
Apparatus: An accelerating rotarod device.
Procedure:
-
Train the animals to walk on the rotating rod at a constant speed.
-
Administer the test compound or vehicle control.
-
Place the animal on the rotarod, which is set to accelerate at a constant rate.
-
Record the latency to fall from the rod.
-
A decrease in the latency to fall compared to the vehicle control suggests motor impairment or sedation.
The CPA test is a behavioral paradigm used to assess the aversive or rewarding properties of a drug.[13]
Objective: To determine if a test compound produces aversive (dysphoric) effects.
Apparatus: A two- or three-chambered apparatus with distinct visual and tactile cues in each chamber.
Procedure:
-
Pre-conditioning Phase: Allow the animal to freely explore all chambers of the apparatus to determine any baseline preference.
-
Conditioning Phase: Over several days, confine the animal to one chamber after administration of the test compound and to a different chamber after administration of the vehicle.
-
Test Phase: Place the animal in the apparatus with free access to all chambers and record the time spent in each chamber.
-
A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place aversion, suggesting the drug has aversive properties.
Conclusion
This guide provides a comparative overview of the peripherally selective KOR agonist this compound and several centrally acting KOR agonists. The presented data highlights the key differences in their pharmacological profiles, particularly with respect to their central nervous system effects. While centrally acting agonists like U-50488H, Salvinorin A, Enadoline, and Spiradoline demonstrate potent analgesia, their therapeutic potential is limited by dose-dependent sedation, dysphoria, and other CNS-mediated side effects. In contrast, this compound, with its limited brain penetration, offers the potential for peripheral KOR-mediated analgesia without these centrally driven adverse effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of opioid pharmacology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. κ receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 12. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. web.mousephenotype.org [web.mousephenotype.org]
- 19. MPD: JaxCC1: project protocol [phenome.jax.org]
Validating the Peripheral Selectivity of ICI-204448: A Comparative Guide for Researchers
For researchers and drug development professionals, the quest for peripherally selective analgesics offers the promise of pain relief without the central nervous system (CNS) side effects that plague many current therapies. ICI-204448, a kappa-opioid receptor (KOR) agonist, has been investigated for its potential as such an agent. This guide provides a comparative analysis of this compound against other KOR agonists, supported by experimental data and detailed methodologies, to aid in the validation of its peripheral selectivity.
Executive Summary
This compound demonstrates a notable preference for peripheral KORs, with limited access to the central nervous system. This characteristic is a key differentiator from traditional, centrally-acting KOR agonists like U-50488H, which are associated with side effects such as sedation and dysphoria. When compared with other peripherally-selective KOR agonists, such as asimadoline and fedotozine, this compound's profile underscores the ongoing efforts to develop safer and more targeted pain therapeutics. This guide will delve into the quantitative data and experimental protocols that substantiate the peripheral selectivity of this compound.
Comparative Analysis of Kappa-Opioid Receptor Agonists
The following tables summarize the in vitro binding affinities and in vivo CNS penetration of this compound and its comparators.
Table 1: In Vitro Kappa-Opioid Receptor Binding Affinity
| Compound | Receptor Binding Affinity (Ki or IC50 in nM) | Receptor Selectivity (KOR vs. MOR/DOR) |
| This compound | Data not consistently reported in comparative studies | Selective for KOR |
| U-50488H | Ki: ~0.2 nM[1] | >30 times more selective for KOR over MOR[1] |
| Asimadoline | IC50: 1.2 nM (human recombinant KOR), 5.6 nM (guinea pig KOR)[2][3] | κ:μ:δ binding ratio of 1:501:498 in human recombinant receptors[2][3] |
| Fedotozine | Data not consistently reported in recent comparative reviews | Peripherally acting KOR agonist[4] |
Table 2: In Vivo CNS Penetration
| Compound | Brain-to-Plasma Concentration Ratio (Kp) | Evidence of Peripheral Selectivity |
| This compound | Limited access to the CNS[1] | Substantially lower brain levels compared to U-50488H.[1] |
| U-50488H | Readily crosses the blood-brain barrier | Centrally-acting, associated with CNS side effects.[1] |
| Asimadoline | No significant penetration of the blood-brain barrier.[2] | Central adverse reactions observed at doses 10 times higher than the analgesic threshold.[2] |
| Fedotozine | Peripherally restricted | Development suspended due to inconsistent clinical response.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments used to validate the peripheral selectivity of KOR agonists.
In Vitro Radioligand Binding Assay for Kappa-Opioid Receptor
This assay determines the binding affinity of a compound to the KOR.
Objective: To quantify the binding affinity (Ki) of a test compound for the KOR by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human KOR (e.g., CHO-hKOR cells).
-
Unlabeled competitor (the test compound, e.g., this compound).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
GF/C glass fiber filters.[5]
-
Scintillation cocktail.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes (e.g., 20 µg protein), [³H]U-69,593 (at a concentration near its Kd, e.g., 0.4 nM), and varying concentrations of the test compound in the assay buffer.[6][7]
-
Total and Non-specific Binding: Include control wells for total binding (without the test compound) and non-specific binding (with a high concentration of an unlabeled KOR ligand, e.g., 10 µM U-69,593).[6][7]
-
Equilibration: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[6][7]
-
Filtration: Rapidly filter the contents of each well through GF/C glass fiber filters using a cell harvester to separate the bound from the free radioligand.[5][6]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[5][6]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5][6]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Randall-Selitto Paw Pressure Test
This test is used to assess the antinociceptive (pain-relieving) effects of a compound in a model of inflammatory or neuropathic pain.
Objective: To measure the mechanical nociceptive threshold in rodents as an indicator of pain sensitivity and the analgesic effect of a test compound.
Apparatus:
-
Randall-Selitto analgesy-meter, which applies a linearly increasing pressure to the paw.[8]
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and handling to minimize stress-induced analgesia.
-
Baseline Measurement: Gently restrain the animal and place its hind paw on the plinth of the analgesy-meter, under the pusher.[8]
-
Application of Pressure: Apply a constantly increasing pressure to the dorsal surface of the paw.[8][9]
-
Endpoint: The endpoint is the withdrawal of the paw, at which point the pressure is recorded. A cut-off pressure is pre-determined to avoid tissue damage.[9]
-
Drug Administration: Administer the test compound (e.g., this compound) via the desired route (e.g., subcutaneous, oral).
-
Post-treatment Measurements: Measure the paw withdrawal threshold at various time points after drug administration to determine the onset, peak, and duration of the analgesic effect.
-
Data Analysis: Compare the paw withdrawal thresholds before and after drug administration. A significant increase in the threshold indicates an antinociceptive effect.
Visualizing the Concepts
To further clarify the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Experimental workflow for validating peripheral selectivity.
Signaling pathways of central vs. peripheral KOR agonists.
Conclusion
The available evidence strongly suggests that this compound is a peripherally selective KOR agonist with limited ability to cross the blood-brain barrier. This profile distinguishes it from centrally-acting agonists like U-50488H and positions it as a compound of interest for the development of analgesics with an improved safety profile. However, for a definitive validation, direct comparative studies employing standardized protocols to determine both in vitro binding affinities and in vivo brain-to-plasma concentration ratios for this compound and a comprehensive panel of both centrally-acting and other peripherally-restricted KOR agonists are warranted. The experimental protocols and comparative data presented in this guide provide a framework for conducting such validation studies.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asimadoline, a kappa-opioid agonist, and satiation in functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. animalab.eu [animalab.eu]
- 9. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Nociceptive Effects of ICI-204448
A Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of the anti-nociceptive properties of ICI-204448, a peripherally restricted kappa-opioid receptor (KOR) agonist, with other relevant analgesic compounds. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of peripherally acting analgesics.
Introduction to this compound
This compound is a selective kappa-opioid receptor agonist designed with limited access to the central nervous system (CNS).[1] This peripheral restriction aims to provide pain relief without the centrally mediated side effects commonly associated with opioid analgesics, such as sedation, dysphoria, and respiratory depression. Its primary mechanism of action involves the activation of KORs on peripheral sensory neurons, which modulates the transmission of pain signals.
Mechanism of Action: Peripheral Kappa-Opioid Receptor Signaling
The anti-nociceptive effect of this compound is initiated by its binding to and activation of kappa-opioid receptors located on the peripheral terminals of primary afferent neurons. This activation triggers a cascade of intracellular signaling events that ultimately reduce neuronal excitability and inhibit the release of pro-nociceptive neurotransmitters.
The key signaling pathway involves:
-
G-protein Coupling: Upon agonist binding, the KOR couples to inhibitory G-proteins (Gi/Go).
-
Inhibition of Adenylyl Cyclase: The activated Gi/Go proteins inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The G-protein subunits also directly modulate the activity of ion channels. This includes the inhibition of voltage-gated calcium channels (Ca2+), which reduces neurotransmitter release, and the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs), which leads to hyperpolarization of the neuronal membrane and decreased excitability.
-
Activation of Kinase Cascades: Downstream of G-protein activation, various kinase cascades are initiated. A key pathway implicated in peripheral KOR-mediated analgesia is the Phosphoinositide 3-kinase gamma (PI3Kγ) / Protein Kinase B (Akt) / neuronal Nitric Oxide Synthase (nNOS) / Nitric Oxide (NO) signaling cascade.[2] Activation of this pathway contributes to the reduction of inflammatory hyperalgesia. Other mitogen-activated protein kinase (MAPK) pathways, such as p38, may also be involved.[3]
References
- 1. Kappa Opioid Signaling at the Crossroads of Chronic Pain and Opioid Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation of peripheral Kappa opioid receptors inhibits inflammatory hyperalgesia via activation of the PI3Kγ/AKT/nNOS/NO signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Kappa-Opioid Receptor Agonists
A Comparative Guide to the Kappa-Opioid Receptor Agonists: ICI-204448 versus U-50488H
This guide provides a detailed comparison of the efficacy, pharmacokinetics, and functional profiles of two well-characterized kappa-opioid receptor (KOR) agonists, this compound and U-50488H. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in experimental design and compound selection.
The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating pain, mood, and reward pathways.[1][2] Agonists of the KOR are of significant interest as potential non-addictive analgesics, particularly for visceral and neuropathic pain, and for the treatment of pruritus.[1][3][4] However, their clinical utility has been hampered by central nervous system (CNS)-mediated side effects, including sedation, dysphoria, and aversion.[3][5]
U-50488H is a highly selective and potent KOR agonist that readily crosses the blood-brain barrier.[6][7] It is widely used as a prototypical KOR agonist in preclinical research to investigate the physiological and behavioral effects of KOR activation.[7][8] It is considered a non-biased agonist, meaning it activates both the G-protein signaling pathway, associated with analgesia, and the β-arrestin pathway, linked to adverse effects.[9]
This compound is also a potent KOR agonist but was specifically developed to have limited access to the CNS.[6][10] This property makes it a valuable tool for distinguishing between the peripheral and central effects of KOR activation and for exploring the potential of peripherally restricted KOR agonists as therapeutics with an improved side-effect profile.[6][11]
Mechanism of Action and Signaling Pathways
Both this compound and U-50488H exert their effects by binding to and activating the kappa-opioid receptor, which is primarily coupled to the inhibitory G-protein, Gi/o.[2][12] Activation of the KOR initiates downstream signaling cascades that ultimately modulate neuronal excitability.
The canonical signaling pathway involves:
-
G-protein Activation: Upon agonist binding, the Gi/o protein is activated.
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]
-
Ion Channel Modulation: The Gβγ subunit directly interacts with ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels.[12][13] This results in hyperpolarization of the neuron and reduced neurotransmitter release.
Growing evidence suggests that KOR signaling is more complex, involving biased agonism. The G-protein pathway is thought to mediate the desired analgesic and anti-pruritic effects, while the β-arrestin-2-dependent pathway is associated with the undesirable effects like dysphoria.[1][2][13]
Comparative Efficacy and Potency
The primary distinction in the efficacy profile of this compound and U-50488H lies in their pharmacokinetic properties, specifically their ability to penetrate the CNS. In vitro, both compounds are potent KOR agonists.
| Parameter | This compound | U-50488H | Receptor/Assay System | Reference |
| Binding Affinity | ||||
| Ki (nM) | Potent displacement of [3H]-bremazocine | 0.2 | Guinea-pig cerebellum / Recombinant hKOR | [6],[9] |
| Functional Potency | ||||
| EC50 (nM) | Potent inhibitor of electrically-evoked contraction | 9.31 | Guinea-pig ileum / cAMP inhibition assay | [6],[9] |
| Receptor Selectivity | Selective for KOR | Highly selective for KOR over MOR (>30x) and DOR | Opioid Receptors | [6],[9] |
Pharmacokinetic Profile: The Key Differentiator
The most significant difference between these two compounds is their distribution profile, particularly concerning the blood-brain barrier (BBB).
| Parameter | This compound | U-50488H | Implication | Reference |
| CNS Penetration | Limited / Minimal | Readily crosses BBB | This compound is suitable for studying peripheral KOR effects, while U-50488H elicits central effects. | [6][10] |
| Brain Levels (post-SC admin) | Substantially lower | Higher | Reduced potential for CNS-mediated side effects with this compound. | [6][10] |
| Lipophilicity | Correlates with lower CNS penetration | Correlates with higher CNS penetration | A key factor determining the ability of opioids to cross the BBB. | [6] |
In Vivo Effects: Analgesia and Side Effects
The differences in CNS penetration directly translate to distinct in vivo pharmacological profiles.
| Effect | This compound | U-50488H | Animal Model | Reference |
| Analgesia (Nociception) | Effective via local/peripheral administration in neuropathic pain models.[11] | Effective in acute thermal, visceral, and inflammatory pain models.[4][7] Inactive in some acute thermal tests (tail withdrawal).[4] | Rat, Mouse | [11],[4] |
| Sedation | Not reported as a significant effect. | Causes sedation and motor incoordination.[5][7] | Mouse, Rat | [5] |
| Aversion/Dysphoria | Not expected due to peripheral restriction. | Induces conditioned place aversion, a measure of dysphoria. | Mouse | [5] |
| Diuresis | Not a primary reported effect. | Causes opioid receptor-mediated diuresis.[7] | Rat | [7] |
Experimental Protocols
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the kappa-opioid receptor by this compound or U-50488H.
Materials:
-
Cell membranes prepared from tissue rich in KOR (e.g., guinea-pig cerebellum) or from cells expressing recombinant KOR.[6]
-
Radioligand: [3H]-bremazocine or [3H]-U-69,593.
-
Test Compounds: this compound and U-50488H at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled KOR agonist (e.g., unlabeled U-50488H).
-
Assay Buffer (e.g., Tris-HCl).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or non-specific control) are incubated together in assay buffer. The incubation is typically carried out at room temperature for a set period to allow binding to reach equilibrium.[14]
-
Termination & Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed quickly with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid. The amount of radioactivity trapped on the filters, corresponding to the bound ligand, is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as percent specific binding versus the log concentration of the test compound. An IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined from the resulting curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Summary and Conclusion
This compound and U-50488H are both potent and selective kappa-opioid receptor agonists that serve distinct but critical roles in pharmacological research.
-
U-50488H acts as the archetypal CNS-penetrant KOR agonist. Its robust central effects make it an essential tool for studying the full spectrum of KOR-mediated behaviors, including analgesia, sedation, and aversion. However, its centrally mediated side effects limit its therapeutic potential.[5][7]
-
This compound is a peripherally restricted KOR agonist. Its inability to readily cross the blood-brain barrier allows for the specific investigation of peripheral KOR functions, such as the modulation of localized pain and inflammation, without the confounding influence of central side effects.[6][10][11] This characteristic highlights a promising strategy for developing safer KOR-targeted analgesics.
The choice between these two compounds should be guided by the specific research question: U-50488H is ideal for studies involving central KOR pathways, while this compound is the compound of choice for isolating and understanding the peripheral actions of the kappa-opioid system.
References
- 1. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Kappa opioid agonists in the treatment of itch: just scratching the surface? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive and adverse effects of mu- and kappa-opioid receptor agonists: a comparison of morphine and U50488-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Peripherally Selective Kappa-Opioid Receptor Agonists: ICI-204448 and Asimadoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two peripherally selective kappa-opioid receptor (KOR) agonists, ICI-204448 and asimadoline. Both compounds have been investigated for their potential therapeutic applications, primarily in conditions involving visceral pain, without the central nervous system side effects associated with non-selective opioids. This analysis is based on available preclinical and clinical data to assist researchers in understanding their relative pharmacological profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and asimadoline, focusing on their receptor binding affinities and functional activities.
| Compound | Receptor | Assay Type | Species/System | Value | Reference |
| Asimadoline | Kappa (κ) | IC50 | Human Recombinant | 1.2 nM | |
| Kappa (κ) | Ki | Human Recombinant | 0.6 nM | ||
| Mu (μ) | IC50 | Human Recombinant | 601 nM | ||
| Mu (μ) | Ki | Human Recombinant | 216 nM | ||
| Delta (δ) | IC50 | Human Recombinant | 597 nM | ||
| Delta (δ) | Ki | Human Recombinant | 313 nM | ||
| Kappa (κ) | IC50 | Guinea Pig | 5.6 nM | ||
| This compound | Kappa (κ) | Displacement | Guinea Pig Cerebellum Membranes | Potent displacement of [3H]-bremazocine |
Pharmacological Profile and Selectivity
Asimadoline is a potent KOR agonist with high selectivity over mu (μ) and delta (δ) opioid receptors. Its affinity for the kappa receptor is approximately 500-fold higher than for the mu and delta receptors in human recombinant systems. This high selectivity is a key characteristic, minimizing the risk of side effects associated with mu-opioid receptor activation, such as respiratory depression and dependence.
This compound is also characterized as a potent and selective kappa-opioid agonist. Preclinical studies have demonstrated its ability to potently displace the binding of the kappa-opioid ligand [3H]-bremazocine from guinea-pig cerebellum membranes, indicating a high affinity for the kappa receptor. A key feature of this compound is its limited access to the central nervous system (CNS), which has been attributed to its physicochemical properties.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
Receptor Binding Assays
Objective: To determine the binding affinity of the compounds to opioid receptors.
General Protocol (Radioligand Displacement Assay):
-
Membrane Preparation: Membranes are prepared from cells expressing the specific opioid receptor subtype (e.g., CHO-K1 cells stably expressing human kappa-opioid receptors) or from animal tissues known to have a high density of the target receptor (e.g., guinea pig cerebellum for kappa receptors).
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-bremazocine for kappa receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or asimadoline).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Assays
Objective: To determine the functional activity of the compounds at the kappa-opioid receptor (i.e., agonist activity).
General Protocol (Guinea Pig Ileum Bioassay):
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) and maintained at 37°C, with continuous aeration.
-
Stimulation: The tissue is subjected to electrical field stimulation, which causes a contractile response.
-
Drug Application: Increasing concentrations of the test compound (this compound or asimadoline) are added to the organ bath.
-
Response Measurement: The ability of the compound to inhibit the electrically-evoked contractions is measured. The inhibition of contraction is indicative of agonist activity at presynaptic kappa-opioid receptors, which reduces the release of acetylcholine.
-
Data Analysis: The concentration of the compound that produces 50% of its maximal inhibitory effect (EC50) is determined to quantify its potency as an agonist. The reversibility of the effect can be tested by the addition of a KOR antagonist like naloxone.
In Vivo Models
Objective: To assess the therapeutic potential and peripheral selectivity of the compounds.
Asimadoline - Clinical Trial in Irritable Bowel Syndrome (IBS):
-
Study Design: A randomized, double-blind, placebo-controlled trial was conducted in patients with diarrhea-predominant IBS (IBS-D).
-
Intervention: Patients received oral doses of asimadoline (e.g., 0.5 mg twice daily) or a placebo.
-
Primary Endpoints: The primary efficacy measures included the proportion of patients who were "overall responders," defined by a composite of improvement in abdominal pain and stool consistency.
-
Data Collection: Patients recorded their symptoms, including abdominal pain, stool frequency, and consistency, in daily diaries.
This compound - Preclinical Model of Neuropathic Pain:
-
Model: A model of peripheral mononeuropathy was induced in rats by chronic constriction injury of the sciatic nerve.
-
Intervention: this compound was administered locally (intraplantar injection) to the injured paw.
-
Outcome Measure: The antinociceptive effect was assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments). An increase in the withdrawal threshold indicated an analgesic effect.
-
Peripheral Action Confirmation: The lack of effect in the contralateral (uninjured) paw and the reversal of the antinociceptive effect by a peripherally acting kappa-opioid antagonist would confirm the peripheral mechanism of action.
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the general signaling pathway of a kappa-opioid receptor agonist.
Caption: Kappa-opioid receptor signaling pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experiments.
Caption: Radioligand displacement assay workflow.
Caption: Guinea pig ileum functional assay workflow.
Conclusion
Both this compound and asimadoline are potent and selective kappa-opioid receptor agonists with limited CNS penetration, making them attractive candidates for the treatment of peripheral pain conditions. Asimadoline has been more extensively studied in clinical trials, particularly for IBS, with quantitative data on its receptor binding profile and clinical efficacy readily available. While this compound has demonstrated potent preclinical activity and peripheral selectivity, a direct quantitative comparison of its binding affinities with asimadoline is limited by the lack of publicly available data. Further research, including head-to-head comparative studies and clinical evaluation of this compound, would be necessary to fully elucidate their relative therapeutic potential.
Independent Verification of ICI-204448's Cardioprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardioprotective effects of the kappa-opioid receptor (KOR) agonist ICI-204448 with other notable cardioprotective agents. The data presented is compiled from preclinical studies to facilitate independent verification and inform future research and development in cardiovascular therapeutics.
Executive Summary
Myocardial ischemia-reperfusion (I/R) injury is a significant contributor to the morbidity and mortality associated with coronary artery disease. This guide focuses on the peripherally acting kappa-opioid receptor agonist, this compound, and its potential to mitigate this damage. We present a comparative analysis of its efficacy against another well-characterized KOR agonist, U-50488H, and a beta-3 adrenergic receptor (β3-AR) agonist, BRL37344. The evidence suggests that KOR agonists, including this compound, demonstrate significant cardioprotection by reducing infarct size. While direct comparative data with β3-AR agonists is limited, both classes of compounds show promise in protecting the myocardium through distinct signaling pathways.
Comparative Efficacy of Cardioprotective Agents
The primary measure of cardioprotection in preclinical I/R studies is the reduction of infarct size. The following tables summarize the quantitative data from key studies, providing a direct comparison of this compound's performance against other agents.
Table 1: Comparison of Kappa-Opioid Agonists on Infarct Size in a Rat Model of Myocardial I/R
| Treatment Group | Dose | Infarct Size (% of Area at Risk) | Reference |
| Control (Untreated) | - | 52.4 ± 2.7% | [1] |
| This compound | 1.0 mg/kg | 35.5 ± 2.5% | [1] |
| U-50488H | 1.0 mg/kg | 36.1 ± 3.1% | [1] |
| BRL 52537 | 1.0 mg/kg | 38.2 ± 2.9%* | [1] |
*p < 0.05 compared to control. Data from Peart et al., 2004. This study highlights that this compound provides a comparable level of cardioprotection to other selective KOR agonists.[1]
Table 2: Effect of Beta-3 Adrenergic Receptor Agonist BRL37344 on Infarct Size in a Rat Model of Myocardial I/R
| Treatment Group | Dose | Infarct Size (%) | Reference |
| Ischemia/Reperfusion (I/R) | - | 44.84 ± 1.47% | |
| BRL37344 (single dose) | 5 µg/kg | 32.22 ± 1.57% | |
| BRL37344 (10-day pretreatment) | 5 µg/kg/day | 29.65 ± 0.55% |
***p<0.001 compared to I/R. Data from a 2023 study on the effects of BRL37344. This demonstrates the cardioprotective potential of β3-AR agonism.
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of this compound and the comparator compounds are mediated by distinct intracellular signaling cascades. Understanding these pathways is crucial for targeted drug development.
Kappa-Opioid Receptor Agonist Signaling
Activation of kappa-opioid receptors on cardiomyocytes triggers a signaling cascade that is believed to involve the activation of protein kinase C (PKC) and the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[2] This ultimately leads to the preservation of mitochondrial function and a reduction in apoptosis during reperfusion.
Beta-3 Adrenergic Receptor Agonist Signaling
The cardioprotective effects of β3-AR agonists like BRL37344 are primarily mediated through the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[3] NO then activates soluble guanylate cyclase (sGC), increasing cyclic guanosine monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG). This pathway is thought to reduce calcium overload and oxidative stress.
Experimental Protocols
To ensure the reproducibility and independent verification of the cited findings, detailed methodologies for the key experimental models are provided below.
In Vivo Myocardial Ischemia-Reperfusion Model (Rat)
This model is crucial for assessing the cardioprotective effects of compounds in a whole-animal system.
Objective: To induce a controlled period of myocardial ischemia followed by reperfusion to mimic a heart attack and evaluate the efficacy of a test compound in reducing infarct size.
Procedure:
-
Anesthesia and Ventilation: Male Sprague-Dawley rats are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail. The animals are then intubated and mechanically ventilated.
-
Surgical Preparation: A left thoracotomy is performed to expose the heart.
-
Coronary Artery Ligation: A suture is passed around the left anterior descending (LAD) coronary artery. The artery is occluded for a predetermined period, typically 30 minutes, to induce ischemia.
-
Drug Administration: The test compound (e.g., this compound) is administered, usually intravenously, at a specific time point before or during ischemia, or at the onset of reperfusion.
-
Reperfusion: The ligature around the LAD is released, allowing blood flow to be restored to the ischemic myocardium for a period of 2-24 hours.
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The coronary artery is re-occluded, and the area at risk is delineated by perfusing the aorta with a dye such as Evans blue. The heart is then sliced and incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium stains red, while the infarcted tissue remains pale. The infarct size is then calculated as a percentage of the area at risk.
Langendorff Isolated Perfused Heart Model (Rat)
This ex vivo model allows for the study of direct cardiac effects of a compound without the influence of systemic factors.
Objective: To assess the intrinsic cardioprotective effects of a compound on the heart in a controlled environment.
Procedure:
-
Heart Isolation: A rat is heparinized and anesthetized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with oxygenated Krebs-Henseleit buffer at a constant pressure or flow and temperature (37°C).
-
Stabilization: The heart is allowed to stabilize for a period, typically 20-30 minutes.
-
Ischemia: Global or regional ischemia is induced. For global ischemia, the perfusion is stopped. For regional ischemia, a ligature is tied around a coronary artery. The ischemic period is typically 30-40 minutes.
-
Drug Perfusion: The test compound is included in the perfusate at a specific concentration before, during, or after the ischemic period.
-
Reperfusion: Perfusion is restored for a period of 60-120 minutes.
-
Functional Assessment and Infarct Size: Cardiac function (e.g., left ventricular developed pressure, heart rate) is monitored throughout the experiment. At the end of reperfusion, the heart is processed for infarct size measurement using TTC staining as described for the in vivo model.
Measurement of Cardiac Damage Markers
In addition to infarct size, the release of cardiac biomarkers into the perfusate (in the Langendorff model) or blood (in the in vivo model) can provide a quantitative measure of myocardial injury.
-
Cardiac Troponins (cTnI or cTnT): These are highly specific and sensitive markers of cardiomyocyte necrosis. Their levels are typically measured using enzyme-linked immunosorbent assays (ELISA).
-
Lactate Dehydrogenase (LDH): A less specific marker of cellular damage, but its release from the heart is indicative of myocardial injury. LDH activity is measured spectrophotometrically.
Conclusion
The available preclinical evidence strongly supports the cardioprotective effects of the kappa-opioid receptor agonist this compound. It demonstrates a significant reduction in myocardial infarct size, comparable to other selective KOR agonists. While the signaling pathways of KOR agonists and β3-AR agonists differ, both classes of compounds represent promising avenues for the development of novel therapies to mitigate ischemia-reperfusion injury. Further head-to-head comparative studies, particularly with agents acting through different mechanisms like BRL37344, are warranted to fully elucidate the relative therapeutic potential of this compound. The detailed experimental protocols provided herein should facilitate the independent verification of these findings and encourage further investigation in this critical area of cardiovascular research.
References
Replicating Antipruritic Activity Studies of ICI-204448: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the peripherally restricted kappa opioid receptor (KOR) agonist ICI-204448 with other key alternatives for the treatment of pruritus. This document summarizes key experimental data, details replicable methodologies for pivotal preclinical assays, and visualizes the underlying signaling pathways to facilitate further research and development in the field of antipruritic therapies.
Comparative Efficacy of Kappa Opioid Receptor Agonists in Preclinical Models
The antipruritic potential of this compound and its comparators has been predominantly evaluated in rodent models of acute itch. These studies typically involve the administration of a pruritogen to induce scratching behavior, followed by treatment with the compound of interest to assess the reduction in itch response. The following tables summarize the available quantitative data from these preclinical studies.
| Compound | Animal Model | Pruritogen | Route of Administration | Dose Range / ED₅₀ | Key Findings |
| This compound | Mouse | Chloroquine | Subcutaneous (s.c.) | Not specified | Antagonized chloroquine-induced scratching, indicating peripheral kappa receptor involvement.[1] |
| Nalfurafine (TRK-820) | Mouse | Chloroquine | Subcutaneous (s.c.) & Oral | Not specified | Abolished chloroquine-induced scratching.[1] |
| Mouse | Substance P & Histamine | Peroral | Dose-dependent reduction | Effective against both antihistamine-sensitive and -resistant pruritus.[2] | |
| HSK21542 | Mouse | Compound 48/80 | Intravenous (i.v.) | ED₅₀: 0.09 mg/kg | Comparable efficacy to CR845 (Difelikefalin).[3][4] |
| Difelikefalin (CR845) | Mouse | Compound 48/80 | Intravenous (i.v.) | ED₅₀: 0.10 mg/kg | Comparable efficacy to HSK21542.[4] |
| Asimadoline | Canine | House dust mite (Atopic Dermatitis Model) | Topical (1% gel) | Once daily | Showed a trend towards decreased pruritus scores over 3 weeks.[5] |
| Nalbuphine | Mouse | TAT-HIV-1, Deoxycholic acid (DCA), Chloroquine (CQ) | Subcutaneous (s.c.) | 0.3–10 mg/kg | Dose-dependently inhibited scratching induced by multiple pruritogens.[6] |
Clinical Efficacy of Kappa Opioid Receptor Agonists
Several KOR agonists have advanced to clinical trials, primarily for the treatment of uremic pruritus associated with chronic kidney disease.
| Compound | Indication | Phase | Key Findings |
| Nalfurafine | Uremic Pruritus | Approved in Japan | Oral administration of 2.5 or 5 µg daily for 14 days significantly reduced itch scores.[7] |
| Difelikefalin (Korsuva) | Uremic Pruritus in hemodialysis patients | Approved in the US | Intravenous administration of 0.5 µg/kg three times weekly for 12 weeks resulted in a significant reduction in itch intensity.[7] |
| Asimadoline | Pruritus associated with Atopic Dermatitis | Phase 2 | Results from preclinical models indicated a significant reduction in scratching frequency.[8] A Phase 2 clinical study was initiated.[9] |
| Nalbuphine | Uremic Pruritus and Prurigo Nodularis | Phase 2/3 | An extended-release oral formulation is being studied in clinical trials.[7] |
Experimental Protocols
To facilitate the replication of studies on the antipruritic activity of KOR agonists, detailed methodologies for key preclinical experiments are provided below.
Pruritogen-Induced Scratching in Mice
This is a widely used acute model to assess the efficacy of antipruritic compounds.
Animals: Male ICR mice or C57BL/6 mice are commonly used.
Acclimation: Animals should be habituated to the experimental environment for at least 1 hour before testing.
Procedure:
-
Pruritogen Administration: A specific volume and concentration of a pruritogen are injected intradermally (i.d.) or subcutaneously (s.c.) into the rostral back or nape of the neck. Commonly used pruritogens and their typical doses include:
-
Behavioral Observation: Immediately after injection, the mice are placed in an observation chamber. Their scratching behavior is typically recorded for 30-60 minutes. A scratch is defined as a lifting of the hind limb towards the injection site and a subsequent replacement of the limb to the floor.
-
Drug Administration: The test compound (e.g., this compound) is typically administered at a set time before the pruritogen injection. The route of administration (e.g., s.c., i.v., oral) and vehicle should be consistent within the experiment.
Experimental Workflow for Pruritogen-Induced Scratching Model
Caption: Workflow for the pruritogen-induced scratching model in mice.
Signaling Pathways in Kappa Opioid Receptor-Mediated Antipruritus
The antipruritic effects of this compound and other KOR agonists are mediated through the activation of kappa opioid receptors located on sensory neurons. This activation triggers a cascade of intracellular signaling events that ultimately dampen the transmission of itch signals.
Activation of the KOR, a G protein-coupled receptor (GPCR), can lead to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This results in a decrease in neuronal excitability. Furthermore, KOR activation has been shown to inhibit the release of pro-pruritic neuropeptides such as substance P and calcitonin gene-related peptide (CGRP) from the central terminals of sensory neurons in the spinal cord. One specific pathway implicated in KOR-mediated itch inhibition involves the attenuation of gastrin-releasing peptide receptor (GRPR) signaling through a PLC/PKCδ-dependent mechanism.[7]
KOR Signaling Pathway in a Sensory Neuron
Caption: Simplified signaling cascade following KOR activation in a sensory neuron.
References
- 1. Kappa opioid agonists suppress chloroquine-induced scratching in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipruritic activity of the kappa-opioid receptor agonist, TRK-820 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]
- 5. Topical κ-opioid receptor agonist asimadoline improves dermatitis in a canine model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kappa opioid agonists in the treatment of itch: just scratching the surface? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. News | June 11, 2015 - nlvpartners [nlvpartners.com]
- 10. Molecular Genetics of Kappa Opioids in Pain and Itch Sensations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Peripheral Kappa Opioid Receptor Agonists
A new generation of peripherally restricted kappa opioid receptor (KOR) agonists is emerging as a promising therapeutic class for the management of visceral pain and pruritus, offering the potential for potent analgesia without the centrally-mediated side effects associated with conventional opioids. This guide provides a detailed head-to-head comparison of key peripheral KOR agonists in clinical development and recent approval, including Difelikefalin (CR845), Nalfurafine, Asimadoline, and Fedotozine. The following sections summarize their receptor binding profiles, preclinical efficacy in established analgesic models, and side effect profiles, supported by experimental data and detailed methodologies.
Receptor Binding Affinity and Selectivity
The therapeutic utility of peripheral KOR agonists hinges on their high affinity for the kappa opioid receptor and, crucially, their selectivity over mu (μ) and delta (δ) opioid receptors to avoid unwanted side effects such as respiratory depression, euphoria, and physical dependence. While direct comparative studies assaying all four compounds under identical conditions are limited, data from various sources provide a strong indication of their receptor binding profiles.
| Compound | KOR Binding Affinity (Ki, nM) | Selectivity vs. MOR | Selectivity vs. DOR |
| Difelikefalin (CR845) | High (sub-nanomolar range) | > 33,400-fold | > 33,400-fold |
| Nalfurafine | ~1.53 (human) | High | High |
| Asimadoline | Data not available in direct comparison | Peripherally selective | Peripherally selective |
| Fedotozine | Selective for kappa-1a subtype | More or less selective | More or less selective |
Preclinical Efficacy in Analgesic Models
The analgesic potential of these compounds has been evaluated in various preclinical models of pain, primarily the acetic acid-induced writhing test for visceral pain and the hot plate test for thermal pain.
Acetic Acid-Induced Writhing Test
This model induces visceral pain through the intraperitoneal injection of acetic acid, causing characteristic abdominal constrictions or "writhes." A reduction in the number of writhes indicates analgesic activity.
| Compound | Animal Model | Route of Administration | Dose | % Inhibition of Writhing |
| Difelikefalin | Mouse | Intravenous | 0.1 mg/kg | Significant inhibition |
| Nalfurafine | Rat | Subcutaneous | Not specified | Potent antinociceptive effect |
| Asimadoline | Not specified | Not specified | Not specified | Data not available |
| Fedotozine | Rat | Intravenous | 5 mg/kg | Abolished response |
Note: Direct comparative studies are limited; data is collated from various sources and may not be directly comparable.
Hot Plate Test
This test assesses the response to a thermal pain stimulus by measuring the latency of a behavioral response (e.g., paw licking or jumping) when the animal is placed on a heated surface.
| Compound | Animal Model | Route of Administration | Dose | Effect on Latency |
| Difelikefalin | Not specified | Not specified | Not specified | Data not available |
| Nalfurafine | Rat | Intravenous | Not specified | Dose-dependent thermal antinociception |
| Asimadoline | Not specified | Not specified | Not specified | Data not available |
| Fedotozine | Not specified | Not specified | Not specified | Data not available |
Side Effect Profile
A key advantage of peripherally restricted KOR agonists is the anticipated reduction in centrally-mediated side effects.
-
Difelikefalin: Clinical trials have shown that at therapeutic doses, it does not produce respiratory depression.[3] The most common treatment-emergent adverse events were transient and included paresthesia, hypoesthesia, and somnolence at higher doses.[3] A human abuse potential study indicated a significantly lower abuse potential compared to pentazocine and was not meaningfully different from placebo.[4]
-
Nalfurafine: While effective for pruritus, some neuropsychiatric adverse effects such as insomnia and somnolence have been reported.[5]
-
Asimadoline: Clinical development for irritable bowel syndrome (IBS) was halted due to inconsistent clinical efficacy.
-
Fedotozine: While showing promise in preclinical models of visceral pain, its clinical development was also suspended due to inconsistent clinical responses.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the human kappa, mu, and delta opioid receptors.
Methodology:
-
Receptor Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human kappa, mu, or delta opioid receptor are prepared.
-
Radioligand: A selective radioligand for each receptor is used (e.g., [³H]-U-69,593 for KOR).
-
Competition Assay: Cell membranes are incubated with the radioligand and increasing concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic efficacy of test compounds against visceral pain.
Methodology:
-
Animals: Male Swiss Webster mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.
-
Drug Administration: Test compounds or vehicle are administered (e.g., intravenously) at various doses.
-
Induction of Writhing: After a predetermined time (e.g., 15 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
Observation: The number of writhes (abdominal constrictions) is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for each dose group compared to the vehicle control group.
Hot Plate Test
Objective: To assess the central and peripheral analgesic activity of test compounds against thermal pain.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Baseline Latency: The baseline reaction time of each animal (e.g., paw licking or jumping) is recorded before drug administration.
-
Drug Administration: Test compounds or vehicle are administered (e.g., intravenously).
-
Test Latency: At various time points after drug administration, the animals are placed on the hot plate, and the latency to the first sign of a pain response is recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: The maximum possible effect (%MPE) is calculated for each animal at each time point.
Signaling Pathways and Experimental Workflows
The activation of kappa opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events that ultimately lead to the modulation of neuronal excitability and a reduction in pain signaling.
References
- 1. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of difelikefalin, a selective kappa opioid receptor agonist, on respiratory depression: A randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the abuse potential of difelikefalin, a selective kappa‐opioid receptor agonist, in recreational polydrug users - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asimadoline, a kappa-opioid agonist, and satiation in functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for ICI-204448 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of control experiments for studies involving ICI-204448, a peripherally selective kappa-opioid receptor (KOR) agonist. Understanding the appropriate controls is crucial for the accurate interpretation of experimental data and the reliable assessment of this compound's therapeutic potential. This document outlines key in vitro and in vivo experimental designs, presents comparative data with the well-characterized KOR agonist U-50,488H, and details essential control methodologies.
Comparative Performance of Kappa-Opioid Receptor Agonists
The following tables summarize the in vitro binding affinities and in vivo antinociceptive potency of this compound and the centrally acting KOR agonist, U-50,488H.
| Compound | Receptor Binding Affinity (Ki, nM) | Antinociceptive Potency (ED50) | Animal Model | Assay | Reference |
| This compound | Not explicitly quantified in reviewed sources | ~40 µg (intraplantar) | Rat (mononeuropathy) | Vocalization threshold to paw pressure | [1] |
| U-50,488H | 0.2 | 48 nmol/mouse (i.c.v.) | Mouse | Tail-flick | [2] |
Note: Direct comparative studies providing Ki and ED50 values for this compound and U-50,488H under identical experimental conditions were not available in the reviewed literature. The data presented is compiled from separate studies and should be interpreted with caution.
Key Experimental Protocols and Control Strategies
Robust experimental design is fundamental to elucidating the specific effects of this compound. The following sections detail common experimental protocols and the necessary control groups for accurate data interpretation.
In Vitro Experiment: Receptor Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for the kappa-opioid receptor.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the kappa-opioid receptor (e.g., guinea pig cerebellum).
-
Radioligand Binding: Incubate the membrane preparation with a radiolabeled kappa-opioid ligand (e.g., [3H]-bremazocine).[3]
-
Competitive Binding: Perform competitive binding assays by adding increasing concentrations of unlabeled this compound to displace the radioligand.
-
Detection: Separate bound from free radioligand via filtration and quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Calculate the inhibitory constant (Ki) of this compound from the concentration-dependent displacement of the radioligand.
Control Groups:
-
Total Binding: Membranes incubated with only the radioligand.
-
Non-specific Binding: Membranes incubated with the radioligand in the presence of a high concentration of a non-radiolabeled KOR agonist (e.g., U-50,488H) to saturate all specific binding sites.
-
Vehicle Control: Membranes incubated with the vehicle used to dissolve this compound to account for any effects of the solvent.
-
Comparative Compound: Run a parallel experiment with a known KOR agonist like U-50,488H to provide a benchmark for binding affinity.
In Vivo Experiment: Antinociception Assay (Paw Pressure Test)
Objective: To evaluate the antinociceptive (pain-relieving) effects of this compound in a model of peripheral pain.
Methodology:
-
Animal Model: Utilize an established animal model of peripheral pain, such as the rat model of peripheral mononeuropathy induced by sciatic nerve constriction.[1]
-
Drug Administration: Administer this compound via a relevant route (e.g., intraplantar injection into the nerve-injured paw).[1]
-
Nociceptive Testing: Measure the vocalization threshold to paw pressure at various time points after drug administration. An increasing threshold indicates an antinociceptive effect.[1]
-
Dose-Response Curve: Test a range of this compound doses to establish a dose-response relationship and determine the ED50 (the dose that produces 50% of the maximal effect).
Control Groups:
-
Vehicle Control: Administer the vehicle solution used to dissolve this compound to control for any effects of the injection itself.
-
Sham-operated Animals: Include a group of animals that have undergone the surgical procedure without the actual nerve constriction to control for the effects of the surgery.
-
Positive Control: Administer a known analgesic, such as U-50,488H, to confirm the validity of the experimental model.
-
Antagonist Control: Co-administer this compound with a specific kappa-opioid receptor antagonist, such as nor-binaltorphimine or the non-specific opioid antagonist naloxone, to confirm that the observed effects are mediated by the kappa-opioid receptor.[1] A reversal of the antinociceptive effect by the antagonist provides strong evidence for a KOR-mediated mechanism.
Signaling Pathway of Kappa-Opioid Receptor Activation
This compound exerts its effects by activating the kappa-opioid receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade involves multiple pathways that ultimately lead to the modulation of neuronal excitability and neurotransmitter release.
Logical Framework for Control Experiments
A well-designed set of control experiments is essential to isolate the specific effects of this compound and rule out alternative explanations for the observed results. The following diagram illustrates the logical relationships between different types of controls.
By implementing these comprehensive control strategies, researchers can ensure the validity and reliability of their findings in studies of this compound, ultimately contributing to a clearer understanding of its pharmacological profile and therapeutic potential.
References
- 1. Antinociceptive effect of a kappa-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation of the antinociceptive action of the selective kappa-opioid receptor agonist, U-50,488H by ICS-205-930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICI 204448: a kappa-opioid agonist with limited access to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ICI-204448: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the selective kappa-opioid receptor agonist, ICI-204448, ensuring the safety of laboratory personnel and compliance with regulatory standards.
For researchers and scientists working with this compound, a potent and selective kappa-opioid receptor agonist, adherence to proper disposal procedures is paramount to maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive overview of the necessary steps for the safe disposal of this compound, based on available safety data and general best practices for chemical waste management in a research setting.
Personal Protective Equipment and Handling
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for ICI-204,448 hydrochloride specifies the following precautions to avoid exposure.[1]
Recommended Personal Protective Equipment:
| Equipment | Specification |
| Eye/Face Protection | Safety glasses or goggles. |
| Skin Protection | Chemical-resistant gloves. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
Wash hands thoroughly after handling the compound.[1] In case of accidental contact, follow the first aid measures outlined in the SDS.[1]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to transfer it to an approved waste disposal plant.[1] This should be done in coordination with your institution's Environmental Health and Safety (EHS) office. The following steps provide a general protocol for managing this compound waste within a laboratory.
1. Waste Identification and Segregation:
-
Treat all materials that have come into contact with this compound as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
-
Use dedicated, clearly labeled waste containers for solid and liquid waste containing this compound.
2. Waste Collection and Storage:
-
Solid Waste: Collect unused this compound powder, contaminated weigh boats, and contaminated PPE (such as gloves and wipes) in a designated, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a sealed, chemical-resistant container. Do not mix with other solvent wastes unless approved by your EHS department.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "(RS)-[3-[1-[[(3,4-Dichlorophenyl)acetyl]methylamino]-2-(1-pyrrolidinyl)ethyl]phenoxy]acetic acid hydrochloride" or "ICI-204,448 hydrochloride".
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials.[1]
3. Coordination with Environmental Health and Safety (EHS):
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide the EHS staff with a complete and accurate description of the waste, including the name of the chemical and estimated quantities.
-
Follow all institutional procedures for waste manifest and pickup.
4. Spill and Emergency Procedures:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
Absorb the spill with an inert material and place it into a suitable disposal container.[1]
-
Ventilate the area and wash the spill site after the material has been collected.
-
Report all spills to your laboratory supervisor and EHS department.
Experimental Workflow for Waste Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and safety measures that must be implemented.
Caption: Workflow for the safe disposal of this compound.
It is the responsibility of every researcher to be aware of the hazards associated with the chemicals they handle and to follow the prescribed safety and disposal protocols. For any uncertainties, always consult the Safety Data Sheet and your institution's Environmental Health and Safety professionals.
References
Personal protective equipment for handling ICI-204448
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of ICI-204,448, a potent and peripherally selective κ-opioid agonist. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize environmental impact. Adherence to these guidelines is essential due to the compound's hazardous properties.
Chemical and Physical Data
A summary of the key quantitative data for ICI-204,448 is presented below.
| Property | Value | Source |
| IUPAC Name | 2-(3-[1-([2-(3,4-dichlorophenyl)acetyl]-methylamino)-2-pyrrolidin-1-ylethyl]phenoxy)acetic acid | Wikipedia[1] |
| CAS Number | 121264-04-8 | Wikipedia[1] |
| Molar Mass | 465.37 g·mol−1 | Wikipedia[1] |
| Formula | C23H26Cl2N2O4 | Wikipedia[1] |
| Purity | 95% | AK Scientific, Inc. SDS |
Hazard Identification and Personal Protective Equipment (PPE)
ICI-204,448 is a hazardous substance that requires stringent safety measures. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2] There are no established occupational exposure limits (e.g., OSHA PEL, NIOSH REL, ACGIH TLV), necessitating the use of comprehensive personal protective equipment and engineering controls to minimize any potential exposure.[2]
Required Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended to prevent skin contact. Must be disposable, powder-free, and latex-free. |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles are required to protect against splashes and airborne particles.[3] Standard safety glasses are not sufficient. |
| Body Protection | Laboratory Coat | A long-sleeved, closed-front lab coat is the minimum requirement. For higher-risk activities, a disposable, back-closing gown should be used. |
| Respiratory Protection | N95 or P100 Respirator | A fit-tested respirator is essential when handling the powdered form of the compound to prevent inhalation of airborne particles.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ICI-204,448 is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps and precautions at each stage.
Caption: Operational Workflow for Handling ICI-204,448
Detailed Experimental Protocols
Detailed experimental protocols involving ICI-204,448 should be developed on a case-by-case basis, incorporating the safety measures outlined in this guide. Key considerations include:
-
Minimizing Aerosolization: When working with the solid form, take care to minimize dust generation. Use of a chemical fume hood or other ventilated enclosure is mandatory.[3]
-
Solvent Selection: Refer to relevant literature or product documentation for appropriate solvents for solution preparation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2]
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2]
-
In all cases of exposure, seek immediate medical attention.
-
Disposal Plan
All materials contaminated with ICI-204,448 must be treated as hazardous waste.
-
Waste Collection: Collect all disposable items (e.g., gloves, pipette tips, vials) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect unused solutions in a separate, sealed hazardous waste container. Do not pour down the drain.
-
Final Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Hierarchy of Controls
To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented. This prioritizes engineering and administrative controls over reliance on personal protective equipment alone.
Caption: Hierarchy of Controls for ICI-204,448
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
